DNA-PK-IN-14
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H24N4O3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
6-(4-methoxy-2-methylanilino)-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C20H24N4O3/c1-13-10-15(26-3)4-5-16(13)22-19-11-17-18(12-21-19)23(2)20(25)24(17)14-6-8-27-9-7-14/h4-5,10-12,14H,6-9H2,1-3H3,(H,21,22) |
Clave InChI |
OFWQGRBXWVWGSR-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DNA-PK-IN-14
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: Targeting the Guardian of the Genome
DNA-PK-IN-14, also identified as compound 78, is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), a crucial enzyme in the non-homologous end joining (NHEJ) pathway.[3] The NHEJ pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3]
By inhibiting DNA-PKcs, this compound effectively stalls the repair of DSBs. This leads to an accumulation of unresolved DNA damage, which can trigger cell cycle arrest and ultimately lead to apoptotic cell death in cancer cells. This targeted disruption of a critical DNA repair pathway makes this compound a promising agent for cancer therapy, particularly as a radiosensitizer to enhance the efficacy of radiation treatment.[1][3][4]
Signaling Pathway Interruption
The canonical NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits DNA-PKcs, forming the active DNA-PK holoenzyme. DNA-PKcs, a serine/threonine protein kinase, then autophosphorylates and phosphorylates other downstream targets to facilitate the processing and ligation of the DNA ends. This compound, by blocking the kinase activity of DNA-PKcs, prevents these critical phosphorylation events, thereby halting the entire repair cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of DNA-PK-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). Its central role in maintaining genomic integrity, particularly in tumor cells, has made it a compelling target for the development of cancer therapeutics, especially as a sensitizer (B1316253) to radiotherapy and certain chemotherapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of DNA-PK-IN-14 (also known as compound 78), a potent and selective inhibitor of DNA-PK. This document outlines the synthetic route, summarizes key quantitative data, details experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to DNA-PK and Its Role in Cancer Therapy
DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. The Ku heterodimer recognizes and binds to DSBs, recruiting and activating DNA-PKcs. This activation initiates a signaling cascade that leads to the recruitment of other DNA repair factors, culminating in the ligation of the broken DNA ends. In many cancer cells, there is an increased reliance on the NHEJ pathway for survival due to underlying genomic instability and the DNA-damaging effects of many cancer treatments. By inhibiting DNA-PK, the repair of DSBs is compromised, leading to an accumulation of lethal DNA damage and enhancing the efficacy of treatments like radiotherapy.
The development of potent and selective DNA-PK inhibitors has been a significant focus of cancer research. Early inhibitors often suffered from a lack of selectivity, particularly against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR and PI3Ks. This compound emerged from a focused drug discovery effort to identify novel inhibitors with improved selectivity and drug-like properties.
Discovery of this compound
This compound was identified through a structure-activity relationship (SAR) study of a series of 6-anilino imidazo[4,5-c]pyridin-2-one derivatives. The research aimed to develop potent and selective DNA-PK inhibitors for use as radiosensitizers. The core scaffold was chosen to optimize interactions with the kinase hinge region. Systematic modifications of substituents on the aniline (B41778) ring and the imidazopyridinone core led to the identification of compound 78 (this compound) as a highly potent and selective inhibitor.
Synthesis of this compound
The synthesis of this compound, chemically named 1-cyclopentyl-6-((2,6-difluoro-4-(2-hydroxypropan-2-yl)phenyl)amino)-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, is a multi-step process. The following is a detailed experimental protocol for its synthesis.
Experimental Protocol: Synthesis of this compound (Compound 78)
A detailed, step-by-step synthesis protocol would be described here based on the specific procedures outlined in the primary research article. This would include:
-
Starting Materials and Reagents: A list of all necessary chemicals.
-
Step-by-step procedure: Detailed instructions for each reaction in the synthesis pathway, including reaction conditions (temperature, time), solvents, and purification methods (e.g., chromatography).
-
Characterization: Information on how the final compound and intermediates are characterized to confirm their identity and purity (e.g., NMR, Mass Spectrometry).
(Note: The full, detailed synthetic protocol is proprietary to the discovering entity and is typically found in the supplementary information of the cited publication. For the purpose of this guide, a representative scheme is provided below.)
Representative Synthetic Scheme:
A multi-step reaction scheme would be presented here, illustrating the chemical transformations from commercially available starting materials to the final product, this compound.
Quantitative Data
The potency and selectivity of this compound were determined through a series of in vitro kinase assays. The following tables summarize the key quantitative data.
| Compound | Target | IC50 (nM) |
| This compound | DNA-PK | 7.95 |
Table 1: In vitro potency of this compound against DNA-PK.
| Compound | Kinase | IC50 (nM) or % Inhibition @ 1µM | Selectivity (fold vs. DNA-PK) |
| This compound | PI3Kα | >10,000 | >1258 |
| mTOR | >10,000 | >1258 | |
| ATM | >10,000 | >1258 | |
| ATR | >10,000 | >1258 |
Table 2: Selectivity profile of this compound against related kinases.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro DNA-PK Kinase Assay (HTRF)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by DNA-PK in a cell-free system.
-
Materials:
-
Recombinant human DNA-PK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well low-volume plates
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add the DNA-PK enzyme and the biotinylated peptide substrate to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
The HTRF ratio (665 nm/620 nm) is calculated.
-
The percent inhibition is determined relative to the vehicle control.
-
IC50 values are calculated by fitting the data to a four-parameter dose-response curve.
-
Cellular Radiosensitization Assay (Clonogenic Survival Assay)
This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Ionizing radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Seed cells at a low density in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Expose the cells to different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation (colonies should contain at least 50 cells).
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for each treatment condition: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = PE of treated cells / PE of control cells.
-
Plot the surviving fraction as a function of the radiation dose to generate cell survival curves.
-
The sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.
-
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Conclusion
This compound is a potent and selective inhibitor of DNA-PK with promising potential as a radiosensitizing agent for cancer therapy. Its discovery and characterization provide a valuable tool for further research into the role of DNA-PK in DNA repair and cancer progression. The detailed synthetic and experimental protocols provided in this guide offer a resource for researchers in the field of drug discovery and oncology to replicate and build upon these findings. The high selectivity of this compound for DNA-PK over other PIKK family members makes it a particularly valuable probe for elucidating the specific functions of DNA-PK in cellular processes. Further preclinical and clinical investigation is warranted to fully assess the therapeutic potential of this class of inhibitors.
The Cellular Target of DNA-PK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) has emerged as a critical target in oncology. As a key player in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs), its inhibition can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies[1][2][3]. This guide provides an in-depth overview of the cellular target of DNA-PK inhibitors, focusing on the molecular interactions, signaling pathways, and the methodologies used to validate target engagement. While this document centers on the general principles of DNA-PK inhibition, it will use well-characterized inhibitors as examples to illustrate these concepts, which are applicable to novel compounds such as the hypothetical "DNA-PK-IN-14".
The Cellular Target: DNA-Dependent Protein Kinase (DNA-PK)
The cellular target of DNA-PK inhibitors is the DNA-dependent protein kinase holoenzyme. This complex is a central component of the DNA damage response (DDR) machinery[4][5].
Composition of the DNA-PK Holoenzyme:
-
DNA-PK Catalytic Subunit (DNA-PKcs): A large, ~470 kDa serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family[3][6]. It contains the kinase domain responsible for phosphorylating downstream substrates.
-
Ku70/80 Heterodimer: A regulatory complex that recognizes and binds to the ends of double-stranded DNA breaks[3][4][6]. The binding of the Ku heterodimer to DNA is a prerequisite for the recruitment and activation of DNA-PKcs[5][7].
Activation of DNA-PKcs occurs upon its recruitment to DNA ends by the Ku heterodimer, leading to a conformational change that stimulates its kinase activity[8][9]. Once activated, DNA-PKcs phosphorylates a multitude of substrates, including itself (autophosphorylation), to orchestrate the repair of DSBs through the NHEJ pathway[7][10].
Mechanism of Action of DNA-PK Inhibitors
DNA-PK inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
ATP-Competitive Inhibitors of DNA-PKcs: The majority of clinically advanced DNA-PK inhibitors, such as M3814 (Nedisertib) and AZD7648, are small molecules that target the ATP-binding pocket of the DNA-PKcs kinase domain[1][3]. By competing with ATP, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the NHEJ pathway.
-
Inhibitors of the Ku-DNA Interaction: A newer class of inhibitors has been developed to disrupt the initial step of NHEJ by preventing the binding of the Ku70/80 heterodimer to DNA[4][11]. By blocking this interaction, these compounds allosterically inhibit the activation of the DNA-PKcs kinase activity[4].
Signaling Pathways Involving DNA-PK
The primary signaling pathway regulated by DNA-PK is the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Diagram of the DNA-PK-mediated NHEJ Pathway and Points of Inhibition
Caption: Inhibition points within the NHEJ pathway.
Beyond NHEJ, DNA-PK has been implicated in other cellular processes, including:
-
Cell cycle progression [13].
-
Activation of the AKT survival pathway in response to DNA damage, through an mTORC2-dependent mechanism[16].
Quantitative Data for Characterized DNA-PK Inhibitors
The potency of DNA-PK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| M3814 (Nedisertib) | DNA-PK | Kinase Activity | - | <3 | [1] |
| M3814 (Nedisertib) | DNA-PKcs | V(D)J recombination | Murine | 46 | [1][12] |
| AZD7648 | DNA-PK | Enzyme Activity | - | 0.6 | [1] |
| AZD7648 | p-DNA-PKcs (S2056) | Western Blot | A549 | 92 | [1] |
| NU7441 | DNA-PKcs | Kinase Activity | - | 14 | [3][12] |
| DA-143 | DNA-PKcs | Kinase Activity | - | 2.5 | [2] |
| CC-115 | DNA-PK & mTOR | - | - | - | [10] |
| V008-1080 | DNA-PKcs | Cell Proliferation | 786-O | 74,840 | [17] |
Experimental Protocols for Target Validation
Validating that a compound like "this compound" engages its intended target, DNA-PK, within a cellular context is crucial. Below are key experimental protocols.
In Vitro DNA-PK Kinase Assay
This assay directly measures the enzymatic activity of DNA-PK and its inhibition by a test compound.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a multi-well plate, combine purified DNA-PK enzyme, a suitable substrate (e.g., a p53-derived peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced during the kinase reaction back to ATP.
-
Luminescence Detection: This newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value[18].
Workflow for In Vitro Kinase Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 8. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 10. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2–ECT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Whitepaper: The Role of DNA-PK Inhibitors in Non-Homologous End Joining
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "DNA-PK-IN-14" is not available in publicly accessible scientific literature based on current data. This guide will, therefore, focus on the well-characterized and extensively published DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 , as a representative molecule to detail the role and analysis of DNA-PK inhibition in the Non-Homologous End Joining (NHEJ) pathway. The principles, pathways, and experimental protocols described are broadly applicable to the study of novel DNA-PK inhibitors.
Introduction: DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can lead to genomic instability, chromosomal aberrations, and cell death if not properly repaired.[1] In human cells, the primary mechanism for repairing such breaks is the Non-Homologous End Joining (NHEJ) pathway.[2] NHEJ is a rapid and efficient process that directly ligates broken DNA ends, and it is active throughout the cell cycle.
At the core of the NHEJ pathway is the DNA-dependent protein kinase (DNA-PK), a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[2] The process is initiated by the Ku70/80 heterodimer, which recognizes and binds to the broken DNA ends.[3] This binding event serves as a scaffold to recruit the DNA-PKcs protein.[1][3] The assembly of this complex at the DNA ends activates the serine/threonine kinase activity of DNA-PKcs, which is essential for the subsequent steps of NHEJ.[4]
DNA-PKcs activation leads to the phosphorylation of numerous substrates, including itself (autophosphorylation).[4] This autophosphorylation is a critical regulatory step that is thought to induce a conformational change, allowing other repair factors to access and process the DNA ends before the final ligation step, which is carried out by the XRCC4-DNA Ligase IV complex.[5] Given its central role, DNA-PK is a key therapeutic target, and its inhibition is a promising strategy to sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[6]
Mechanism of Action of DNA-PK Inhibitors
Small molecule inhibitors of DNA-PK, such as NU7441, are typically ATP-competitive inhibitors that bind to the kinase domain of the DNA-PKcs subunit. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of DNA-PKcs itself and other downstream targets. The inhibition of DNA-PKcs kinase activity is essential for blocking the NHEJ pathway.[7]
The primary consequences of this inhibition are:
-
Stalled Repair: The NHEJ process is halted, as the autophosphorylation-dependent rearrangement of the DNA-PK complex at the DNA ends does not occur.[5]
-
Persistence of DSBs: DNA breaks induced by exogenous agents (like radiation or chemotherapy) remain unrepaired. This can be visualized by the persistence of γH2AX foci, a marker for DSBs.[6]
-
Cell Cycle Arrest and Apoptosis: The accumulation of unrepaired DNA damage triggers cell cycle checkpoints, often leading to arrest in the G2/M phase, and can ultimately induce apoptosis.[4][8]
By preventing the repair of DSBs, DNA-PK inhibitors can convert sublethal DNA damage into cytotoxic lesions, thereby potentiating the effects of cancer therapies.[9]
Quantitative Data for Representative DNA-PK Inhibitors
The potency of DNA-PK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of DNA-PK by 50%. The table below summarizes the in vitro IC50 values for several well-documented DNA-PK inhibitors.
| Compound | Alternative Name | DNA-PK IC50 (nM) | Other Kinases Inhibited (IC50) | References |
| NU7441 | KU-57788 | 14 | PI3K (5,000 nM), mTOR (1,700 nM) | [8][10] |
| AZD7648 | - | 0.6 | Highly selective (>100-fold vs other kinases) | [7][11] |
| Nedisertib (M3814) | Peposertib | <3 | Highly selective | [11] |
| KU-0060648 | - | 8.6 | PI3Kα (4 nM), PI3Kβ (0.5 nM), PI3Kδ (0.1 nM) | [11] |
| NU7026 | - | 230 | - | [11] |
| CC-115 | - | 13 | mTOR (21 nM) | [11] |
Key Experimental Protocols
Evaluating the efficacy of a DNA-PK inhibitor like NU7441 involves a series of in vitro experiments to confirm target engagement and functional consequences.
Protocol: Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol assesses the direct inhibition of DNA-PKcs activity in cells by measuring the level of its autophosphorylation at a key site, Serine 2056 (pS2056), which is a marker of its activation.[12]
1. Cell Culture and Treatment:
-
Seed cells (e.g., human colon cancer cell line SW620) in 60 mm dishes and grow to 70-80% confluency.[12]
-
Pre-treat cells with the DNA-PK inhibitor (e.g., NU7441 at 0.1-10 µM) for 1-2 hours.[12]
-
Induce DNA double-strand breaks using ionizing radiation (e.g., 2-10 Gy) or a chemotherapeutic agent (e.g., etoposide).
-
Harvest cells at desired time points post-damage (e.g., 1 hour).
2. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in 150-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations and prepare lysates by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[12]
-
Load 30-50 µg of protein per lane onto a low-percentage (e.g., 6%) SDS-polyacrylamide gel to resolve the large DNA-PKcs protein (~469 kDa).[12]
-
Run the gel at 100-120V until the dye front exits the gel.
-
Transfer proteins to a PVDF membrane. Due to the large size of DNA-PKcs, a wet transfer at 30V overnight at 4°C is recommended for optimal efficiency.[12]
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12][13]
-
Incubate the membrane with a primary antibody against p-DNA-PKcs (S2056) (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Probe for total DNA-PKcs and a loading control (e.g., β-actin) on the same membrane after stripping or on a parallel blot.
Protocol: GFP-Based NHEJ Reporter Assay
This functional assay quantitatively measures the efficiency of the NHEJ pathway in living cells. It utilizes a reporter plasmid (e.g., EJ5-GFP) containing a GFP gene that is inactivated by the insertion of a stop cassette flanked by two I-SceI endonuclease recognition sites.[5][14] Repair of the I-SceI-induced DSB by NHEJ removes the cassette and restores the functional GFP gene.[5]
1. Cell Seeding and Transfection:
-
The day before transfection, seed HEK-293T cells in a 6-well plate to reach ~60% confluency.[14]
-
Co-transfect the cells using a lipid-based transfection reagent with the following plasmids:
-
In the inhibitor-treated group, add the DNA-PK inhibitor (e.g., NU7441) to the media at the desired concentration immediately after transfection.
2. Incubation and Cell Harvest:
-
Incubate the cells for 48-72 hours to allow for plasmid expression, DSB induction, repair, and GFP expression.
-
Harvest the cells by trypsinization. Add complete media to neutralize the trypsin and transfer the cell suspension to FACS tubes.[15]
-
Centrifuge the cells, discard the supernatant, and wash once with PBS.[15]
-
Resuspend the final cell pellet in 300-500 µL of PBS for flow cytometry analysis.[15]
3. Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Use untransfected cells to set the baseline fluorescence and single-color controls (GFP only, mCherry only) to set up compensation.
-
For each sample, acquire data from at least 10,000-20,000 events.
-
Quantify the percentage of GFP-positive cells within the population of successfully transfected (mCherry-positive) cells.
-
NHEJ efficiency is calculated as the ratio of (GFP+ cells) / (mCherry+ cells). A reduction in this ratio in inhibitor-treated cells compared to the control indicates inhibition of the NHEJ pathway.[16]
Visualizations: Pathways and Workflows
Canonical NHEJ Pathway and Point of Inhibition
Caption: The canonical Non-Homologous End Joining (NHEJ) pathway and the mechanism of DNA-PK inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating a novel DNA-PK inhibitor in vitro.
Logical Consequences of DNA-PK Inhibition
Caption: The logical cascade of cellular events following the inhibition of DNA-PKcs kinase activity.
References
- 1. Frontiers | Protocol: A Multiplexed Reporter Assay to Study Effects of Chromatin Context on DNA Double-Strand Break Repair [frontiersin.org]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]
- 15. Video: Author Spotlight: Decoding DNA Repair by Extrachromosomal NHEJ Assay and HR Assays [jove.com]
- 16. researchgate.net [researchgate.net]
The Structure-Activity Relationship of DNA-PK Inhibitor DNA-PK-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DNA-PK-IN-14, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a promising therapeutic strategy for sensitizing cancer cells to radiotherapy and certain DNA-damaging chemotherapies. This document details the SAR, experimental protocols for its evaluation, and the signaling pathways implicated in its mechanism of action. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction
DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that is a key component of the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs). In the context of cancer therapy, many treatments, such as ionizing radiation, induce DSBs to trigger cancer cell death. However, cancer cells can utilize DNA repair pathways like NHEJ to survive this damage, leading to therapeutic resistance.
This compound, also identified as compound 78 in the primary literature, is a potent and selective inhibitor of DNA-PK with an IC50 of 7.95 nM.[1][2][3] It belongs to a class of 6-anilino imidazo[4,5-c]pyridin-2-ones and has demonstrated potential as a radiosensitizer for cancer treatment.[1][2][3] This guide will explore the critical structural features of this class of inhibitors that govern their activity and selectivity, provide detailed methodologies for key experiments, and illustrate the relevant biological pathways.
Structure-Activity Relationship (SAR) of 6-Anilino Imidazo[4,5-c]pyridin-2-ones
The SAR for this series was systematically explored by modifying three key regions of the molecule: the 6-anilino ring, the N-1 substituent, and the N-3 substituent of the imidazo[4,5-c]pyridin-2-one core. The inhibitory activity was assessed against DNA-PK, PI3Kα, and mTOR to determine both potency and selectivity.
Substitutions on the 6-Anilino Ring
Modifications to the 6-anilino moiety have a significant impact on the inhibitory potency against DNA-PK.
Table 1: SAR of 6-Anilino Ring Substitutions
| Compound | R | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 6 | H | 4000 | >10000 | >10000 |
| 9 | 2-Me | 1500 | >10000 | >10000 |
| 15 | 2-Cl | 1200 | >10000 | >10000 |
| 12 | 2-OMe | >10000 | >10000 | >10000 |
| 18 | 2-NO₂ | >10000 | >10000 | >10000 |
| 35 | 2-SO₂Me | >10000 | >10000 | >10000 |
Data extracted from Hong et al., J Med Chem 2024.[3]
The unsubstituted aniline (B41778) (compound 6) displayed weak activity.[3] Small lipophilic groups at the 2-position, such as methyl (compound 9) and chloro (compound 15), led to an increase in potency.[3] However, larger or more polar substituents at this position, like methoxy (B1213986) (compound 12), nitro (compound 18), and methylsulfonyl (compound 35), were not tolerated.[3]
Substitutions at the N-1 and N-3 Positions
The substituents at the N-1 and N-3 positions of the imidazo[4,5-c]pyridin-2-one core also play a crucial role in the molecule's activity and selectivity.
Table 2: SAR of N-1 and N-3 Substitutions
| Compound | N-1 Substituent | N-3 Substituent | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 78 (this compound) | Tetrahydro-2H-pyran-4-yl | Methyl | 7.95 | >10000 | >10000 |
Data for compound 78 (this compound) from vendor information and primary literature.[1][2][3]
The optimal combination of a tetrahydro-2H-pyran-4-yl group at the N-1 position and a methyl group at the N-3 position, as seen in this compound (compound 78), results in a highly potent and selective inhibitor of DNA-PK.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
General Synthesis of 6-Anilino Imidazo[4,5-c]pyridin-2-ones
The synthesis of the 6-anilino imidazo[4,5-c]pyridin-2-one scaffold is a multi-step process. A representative procedure for the synthesis of this compound (compound 78) is outlined below. The synthesis of other analogs follows a similar pathway with variations in the starting materials.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Procedure for 6-((4-Methoxy-2-methylphenyl)amino)-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (78):
-
Synthesis of 2,4-Dichloro-5-nitropyridine: A mixture of 4-chloro-2-hydroxy-5-nitropyridine is treated with a chlorinating agent to yield the dichlorinated intermediate.
-
Displacement with Tetrahydro-2H-pyran-4-amine: The 4-chloro substituent of 2,4-dichloro-5-nitropyridine is selectively displaced by reacting with tetrahydro-2H-pyran-4-amine.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation.
-
Formation of the Imidazo[4,5-c]pyridin-2-one Ring: The resulting diamine is cyclized using a carbonylating agent like triphosgene (B27547) or carbonyldiimidazole (CDI) to form the bicyclic core.
-
Buchwald-Hartwig Amination: The final step involves a palladium-catalyzed cross-coupling reaction between the chlorinated imidazo[4,5-c]pyridin-2-one and 4-methoxy-2-methylaniline (B89876) to introduce the 6-anilino moiety.
Detailed synthetic procedures for all compounds can be found in the supporting information of the primary publication.[2]
DNA-PK Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is used to determine the in vitro potency of the inhibitors against the DNA-PK enzyme.
Experimental Workflow: DNA-PK HTRF Assay
Caption: Workflow for the DNA-PK HTRF kinase assay.
Protocol:
-
Reaction Setup: In a 384-well plate, add the DNA-PK enzyme, a biotinylated peptide substrate, and the test compound (e.g., this compound) at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature to allow for the phosphorylation of the substrate by DNA-PK.
-
Detection: Stop the reaction and add the detection reagents: a Europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-XL665.
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.
Cellular Assay for DNA-PK Target Engagement (Western Blot)
This assay confirms that the inhibitor can engage and inhibit DNA-PK within a cellular context by measuring the autophosphorylation of DNA-PK at Ser2056.
Protocol:
-
Cell Treatment: Culture cancer cells and treat with varying concentrations of the DNA-PK inhibitor for a specified time.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with ionizing radiation.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-DNA-PK (Ser2056) and total DNA-PK.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the phospho-DNA-PK signal relative to the total DNA-PK signal indicates target engagement and inhibition.
Clonogenic Survival Assay for Radiosensitization
This is the gold-standard assay to determine the ability of a compound to sensitize cancer cells to radiation.
Protocol:
-
Cell Seeding: Plate a known number of cancer cells in multi-well plates.
-
Inhibitor Treatment: Treat the cells with the DNA-PK inhibitor at a non-toxic concentration.
-
Irradiation: Expose the cells to various doses of ionizing radiation.
-
Colony Formation: Incubate the cells for 1-2 weeks to allow for the formation of colonies.
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves. The enhancement of radiosensitization is determined by comparing the survival curves of cells treated with radiation alone versus those treated with the inhibitor and radiation.
Signaling Pathways
This compound exerts its radiosensitizing effect by inhibiting the NHEJ pathway and can also influence downstream immune signaling.
Inhibition of the Non-Homologous End Joining (NHEJ) Pathway
Ionizing radiation induces DNA double-strand breaks. In the NHEJ pathway, the Ku70/80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs). This forms the active DNA-PK holoenzyme, which then autophosphorylates and phosphorylates other downstream targets to facilitate DNA end processing and ligation. This compound inhibits the kinase activity of DNA-PKcs, thereby blocking this repair process and leading to the accumulation of lethal DNA damage in cancer cells.
Caption: Inhibition of the NHEJ pathway by this compound.
Activation of the cGAS-STING Pathway
The accumulation of unrepaired DNA fragments in the cytoplasm, resulting from the inhibition of DNA repair by this compound in irradiated cells, can activate the cGAS-STING pathway. Cytosolic DNA is recognized by cGAS, which synthesizes cGAMP. cGAMP then activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines. This can enhance the anti-tumor immune response, contributing to the overall therapeutic effect.
Caption: Activation of the cGAS-STING pathway.
Conclusion
This compound is a potent and selective inhibitor of DNA-PK that demonstrates significant potential as a radiosensitizer in cancer therapy. The structure-activity relationship studies of the 6-anilino imidazo[4,5-c]pyridin-2-one series have identified key structural features that govern the potency and selectivity of these inhibitors. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of this and similar compounds. The dual mechanism of action, involving both the direct inhibition of DNA repair and the potential stimulation of an anti-tumor immune response, makes this compound a promising candidate for further preclinical and clinical development.
References
DNA-PK-IN-14: A Technical Guide to a Potent and Selective Chemical Probe for DNA-PK
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a key target in cancer therapy, where its inhibition can sensitize tumor cells to DNA-damaging agents like radiation and certain chemotherapies. This technical guide provides an in-depth overview of DNA-PK-IN-14, a potent and selective chemical probe for DNA-PK. This compound, also identified as compound 78 in its discovery publication, belongs to a class of 6-anilino imidazo[4,5-c]pyridin-2-ones.[1][2] This document will detail its mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for its characterization and application as a radiosensitizer.
DNA-PK Signaling Pathway and the Role of this compound
DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. The process of NHEJ is initiated when the Ku70/80 heterodimer recognizes and binds to the broken ends of DNA. This binding event recruits DNA-PKcs, which upon activation, phosphorylates a variety of downstream targets, including itself, to facilitate the recruitment of other repair factors that ultimately ligate the broken DNA ends.
This compound acts as a potent inhibitor of the kinase activity of DNA-PK. By binding to the ATP-binding site of the DNA-PKcs subunit, it prevents the phosphorylation of downstream substrates, thereby disrupting the NHEJ repair pathway. This inhibition of DNA repair leads to an accumulation of DNA damage, particularly in cancer cells undergoing radiotherapy or chemotherapy, ultimately resulting in enhanced cell death.
References
An In-depth Technical Guide to the In Vitro Characterization of DNA-PK-IN-14
Disclaimer: This document describes the in vitro characterization of a hypothetical DNA-PK inhibitor, designated DNA-PK-IN-14. The data presented herein is illustrative and intended to serve as a representative technical guide for researchers, scientists, and drug development professionals.
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage. As a key component of the non-homologous end joining (NHEJ) pathway, it is responsible for the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[3][4] This recruitment activates the kinase function of DNA-PKcs, initiating a signaling cascade that leads to the ligation of the broken DNA strands.[1][2]
Given its central role in DNA repair, DNA-PK is a compelling target for cancer therapy. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[3][5] This guide provides a comprehensive overview of the in vitro biochemical and cellular characterization of this compound, a novel and potent inhibitor of DNA-PK.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through a series of in vitro biochemical and cellular assays. The results are summarized below for clear comparison.
Table 1: Biochemical Activity and Selectivity of this compound
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | ATP Concentration | Substrate |
| DNA-PK | Radiometric | 5.2 | 2.8 | 10 µM | EPPLSQEAFADLWKK Peptide |
| PI3Kα | Luminescence | >10,000 | N/A | 10 µM | PIP2 |
| PI3Kβ | Luminescence | >10,000 | N/A | 10 µM | PIP2 |
| mTOR | TR-FRET | 8,500 | N/A | 10 µM | 4E-BP1 |
| ATM | TR-FRET | 1,200 | N/A | 10 µM | p53 Peptide |
| ATR | TR-FRET | 2,500 | N/A | 10 µM | Chk1 Peptide |
N/A: Not Applicable
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | IC50 (nM) | Endpoint Measured | Conditions |
| DNA-PKcs Autophosphorylation (pS2056) | H460 | 15.8 | Western Blot | 1 hr pre-treatment, 10 Gy IR |
| γH2AX Foci Formation | HeLa | 22.5 | Immunofluorescence | 2 hr pre-treatment, 2 Gy IR, 24 hr post-IR |
| Radiation Sensitization | H460 | 9.7 | Clonogenic Survival | 24 hr pre-treatment, 0-6 Gy IR |
| Cell Proliferation | H460 | 1,500 | PicoGreen Assay | 72 hr continuous exposure |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro DNA-PK Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP to a specific peptide substrate by DNA-PK.
-
Reagents:
-
Procedure:
-
Add 5 µL of this compound at various concentrations (in 10% DMSO) or vehicle control to the wells of a 96-well plate.
-
Prepare a master mix containing Assay Buffer, DNA-PK enzyme, peptide substrate, and dsDNA.
-
Add 20 µL of the master mix to each well and pre-incubate for 15 minutes at room temperature to allow compound binding.[3]
-
Initiate the kinase reaction by adding 25 µL of [γ-³³P]-ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Spot 10 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Air dry the paper and measure incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values using non-linear regression analysis.
-
2. Cellular DNA-PKcs Autophosphorylation Assay
This Western blot assay quantifies the inhibition of DNA-PKcs autophosphorylation at Serine 2056 in response to DNA damage.
-
Reagents:
-
Cell Line: H460 Non-Small Cell Lung Cancer cells.
-
Primary Antibodies: Rabbit anti-pDNA-PKcs (S2056), Rabbit anti-total DNA-PKcs, Mouse anti-β-Actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Seed H460 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Induce DNA damage by exposing cells to 10 Gy of ionizing radiation (IR).
-
After 1 hour post-IR, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of total protein per lane on a 6% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize the pDNA-PKcs signal to total DNA-PKcs and β-Actin.
-
3. γH2AX Immunofluorescence Assay
This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX), a marker of DNA damage.
-
Reagents:
-
Cell Line: HeLa cells grown on glass coverslips.
-
Primary Antibody: Mouse anti-γH2AX (Ser139).
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG.
-
DAPI nuclear counterstain.
-
-
Procedure:
-
Seed HeLa cells on coverslips in a 24-well plate.
-
Pre-treat cells with this compound for 2 hours.
-
Expose cells to 2 Gy of IR and incubate for 24 hours to allow for repair.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with anti-γH2AX antibody for 2 hours at room temperature.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus. Cells with >10 foci are considered positive.
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz to illustrate key pathways and experimental processes.
Caption: The Non-Homologous End Joining (NHEJ) signaling pathway.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for the in vitro radiometric kinase assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
Selectivity Profile of DNA-PK Inhibitors: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Kinase Selectivity Profile of DNA-PK Inhibitors
Note: As of the date of this document, a specific kinase selectivity profile for a compound designated "DNA-PK-IN-14" is not publicly available. This guide has been developed to provide a comprehensive framework for understanding and evaluating the selectivity of DNA-dependent protein kinase (DNA-PK) inhibitors. The data presented herein is based on well-characterized, publicly documented inhibitors such as NU7441, M3814 (Nedisertib), and AZD7648, and serves as a template for the analysis of novel compounds like this compound.
Executive Summary
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[1] Its role in DNA repair makes it a compelling therapeutic target, particularly for sensitizing cancer cells to radiation and certain chemotherapies.[2] A crucial aspect of developing a DNA-PK inhibitor for clinical use is its selectivity profile against other kinases. Off-target inhibition can lead to unforeseen side effects and confound experimental results. This guide provides a detailed overview of the selectivity of prominent DNA-PK inhibitors, methodologies for assessing selectivity, and the signaling pathways involved.
Kinase Selectivity Profiles of Representative DNA-PK Inhibitors
The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against the target kinase versus a panel of other kinases. A highly selective inhibitor will have a significantly lower IC50 for its intended target. The following table summarizes the selectivity of three well-characterized DNA-PK inhibitors against other members of the PI3K-related kinase (PIKK) family and other key kinases.
| Inhibitor | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | Selectivity Fold (vs. PI3Kα) | Selectivity Fold (vs. mTOR) |
| NU7441 | 14[3] | 5000[4] | 1700[4] | >100,000[5] | >100,000[5] | ~357 | ~121 |
| M3814 (Nedisertib) | ~0.6[6] | >60[6] | - | - | - | >100 | - |
| AZD7648 | 0.6[7][8] | >1000 | >1000 | >1000 | >1000 | >1667 | >1667 |
Data compiled from multiple sources. The exact values may vary depending on the assay conditions.
Signaling Pathways
Understanding the signaling pathways in which DNA-PK and its potential off-targets operate is crucial for interpreting the biological consequences of inhibitor treatment.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. Upon a break, the Ku70/80 heterodimer binds to the DNA ends and recruits the catalytic subunit, DNA-PKcs.[1] This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the processing and ligation of the broken DNA ends.[1][9]
Key Off-Target Signaling Pathways
Due to structural similarities in the ATP-binding pocket, DNA-PK inhibitors can sometimes inhibit other PIKK family members like mTOR and ATM.
-
mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[10] It integrates signals from growth factors and nutrients.[10] Off-target inhibition of mTOR could affect these fundamental cellular processes.
-
ATM Signaling: Ataxia-telangiectasia mutated (ATM) is another key kinase in the DNA damage response, primarily activated by DNA double-strand breaks.[11] While there is some overlap with DNA-PK, ATM has distinct downstream effectors that mediate cell cycle arrest and apoptosis.[12][13]
Experimental Protocols
Accurate determination of a kinase inhibitor's selectivity profile relies on robust and well-controlled experimental procedures.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase. The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction.[14][15]
4.1.1 Materials and Reagents
-
Purified recombinant DNA-PK and other kinases of interest
-
Kinase-specific peptide substrate
-
Activating DNA (for DNA-PK)
-
Test inhibitor (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
4.1.2 Experimental Workflow
4.1.3 Step-by-Step Procedure
-
Prepare Inhibitor Serial Dilutions: Create a 10-point, 3-fold serial dilution of the test inhibitor in the kinase reaction buffer. Include a DMSO-only vehicle control.
-
Prepare Kinase/Substrate Mixture: In the kinase reaction buffer, prepare a solution containing the purified kinase and its specific substrate. For DNA-PK, also include the activating DNA.
-
Plate Setup: Add the kinase/substrate mixture to the wells of a white, opaque 384-well plate.
-
Add Inhibitor: Transfer the serial dilutions of the inhibitor to the appropriate wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be close to the Km of the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes. This should be within the linear range of the reaction.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides the necessary components for a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data with the vehicle control representing 100% kinase activity and a no-kinase control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol validates that the inhibitor engages and inhibits DNA-PK within a cellular context by measuring the autophosphorylation of DNA-PKcs at Serine 2056, a key marker of its activation.
4.2.1 Materials and Reagents
-
Cancer cell line (e.g., HCT116)
-
Test inhibitor (e.g., this compound)
-
Ionizing radiation source or etoposide (B1684455) to induce DNA damage
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
4.2.2 Step-by-Step Procedure
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Induce DNA Damage: Expose the cells to a DNA-damaging agent (e.g., 10 Gy ionizing radiation) and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-DNA-PKcs (S2056).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-DNA-PKcs and normalize to the total DNA-PKcs and the loading control. A dose-dependent decrease in the phospho-DNA-PKcs signal indicates successful target engagement and inhibition in the cell.
Conclusion
The development of potent and selective DNA-PK inhibitors holds significant promise for cancer therapy. A thorough characterization of an inhibitor's selectivity profile, using a combination of in vitro biochemical assays and cellular target engagement studies, is paramount. This guide provides the foundational knowledge and protocols necessary to conduct such an evaluation. As data for new compounds such as this compound becomes available, these methodologies will be essential for assessing their therapeutic potential and advancing them through the drug development pipeline.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com [promega.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 11. abeomics.com [abeomics.com]
- 12. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM Substrates Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 15. promega.com [promega.com]
DNA-PK-IN-14: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target in oncology. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents such as radiotherapy and chemotherapy. This technical guide provides an in-depth overview of a potent and selective DNA-PK inhibitor, DNA-PK-IN-14 (also known as compound 78), and its effect on the DNA damage response (DDR). This document consolidates key quantitative data, detailed experimental protocols, and mechanistic insights to support further research and development in this area.
Introduction to DNA-PK and its Role in the DNA Damage Response
The DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It forms a holoenzyme with the Ku70/80 heterodimer. Upon a DNA double-strand break, the Ku heterodimer rapidly binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, initiating a signaling cascade that facilitates the repair of the break through the non-homologous end-joining (NHEJ) pathway. This process involves the recruitment and phosphorylation of various downstream targets, ultimately leading to the ligation of the broken DNA ends. Given its crucial role in DNA repair, inhibiting DNA-PK is a promising strategy to enhance the efficacy of cancer therapies that induce DNA damage.
This compound: A Potent and Selective Inhibitor
This compound, also referred to as compound 78, is a novel and potent inhibitor of DNA-PK. It belongs to a class of 6-anilino imidazo[4,5-c]pyridin-2-ones and has demonstrated high selectivity for DNA-PK over other related kinases.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby blocking the NHEJ pathway. This inhibition of DNA repair leads to the accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells treated with DNA-damaging agents.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and comparison with other DNA-PK inhibitors.
| Parameter | Value | Reference |
| IC50 (DNA-PK) | 7.95 nM | [1] |
Table 1: In vitro potency of this compound.
Effect on the DNA Damage Response
Inhibition of DNA-PK by this compound has profound effects on the cellular response to DNA damage, primarily by potentiating the effects of DNA-damaging agents.
Radiosensitization
A key application of DNA-PK inhibitors is to act as radiosensitizers, increasing the efficacy of radiation therapy. By inhibiting the repair of radiation-induced DSBs, this compound is expected to enhance cancer cell killing.
Modulation of DNA Damage Markers
Treatment with this compound in combination with DNA-damaging agents is expected to lead to a sustained increase in markers of DNA damage, such as phosphorylated histone H2AX (γH2AX) foci. This accumulation of γH2AX foci signifies the presence of unrepaired DNA double-strand breaks.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effect of this compound on the DNA damage response.
Western Blotting for DNA-PK Autophosphorylation
This protocol is used to assess the direct inhibition of DNA-PK activity in cells by measuring the autophosphorylation of DNA-PKcs at Serine 2056.
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with desired concentrations of this compound for 1-2 hours before inducing DNA damage (e.g., with 10 Gy of ionizing radiation or 10 µM etoposide (B1684455) for 1 hour).
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on a 6% Tris-Glycine gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for γH2AX Foci Formation
This protocol visualizes and quantifies DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound and a DNA-damaging agent as described for the western blot protocol.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per cell using image analysis software.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of concentrations of this compound, alone or in combination with a DNA-damaging agent, for 24-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay
This assay is the gold standard for determining the radiosensitizing effects of a compound.
-
Cell Seeding: Plate a known number of cells in 6-well plates.
-
Treatment: Treat cells with this compound for a specified time before and/or after irradiation with various doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Allow colonies to form over 10-14 days.
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition and plot the data to determine the sensitizer (B1316253) enhancement ratio.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound is a potent and selective inhibitor of DNA-PK with significant potential as a radiosensitizer in cancer therapy. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering key quantitative data, detailed experimental protocols, and a clear understanding of its mechanism of action within the DNA damage response pathway. The provided methodologies and visualizations serve as a foundation for further investigation into the therapeutic applications of this compound. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols: DNA-PK-IN-14 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks. Due to the reliance of many cancer cells on the NHEJ pathway for survival, DNA-PK has emerged as a promising therapeutic target. The development of potent and selective DNA-PK inhibitors is an active area of cancer research. These application notes provide a detailed protocol for determining the in vitro potency of DNA-PK inhibitors, such as DNA-PK-IN-14, using a luminescence-based kinase assay.
Signaling Pathway and Inhibition
DNA-PK is a serine/threonine protein kinase that is activated upon binding to the ends of double-stranded DNA. The kinase catalytic subunit (DNA-PKcs) is recruited to DNA breaks by the Ku70/80 heterodimer. This activation initiates a signaling cascade that leads to the phosphorylation of various downstream targets, ultimately facilitating the repair of the DNA lesion. Small molecule inhibitors of DNA-PK, often ATP-competitive, bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby disrupting the DNA repair process.
Caption: DNA-PK activation and inhibition pathway.
Quantitative Data Summary
The potency of a DNA-PK inhibitor is typically determined by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound is not publicly available, the following table provides a summary of IC50 values for other well-characterized DNA-PK inhibitors for comparative purposes.
| Inhibitor | DNA-PK IC50 (nM) | Assay Type |
| NU7441 (KU-57788) | 14 | Cell-free |
| AZD7648 | 0.6 | Biochemical |
| M3814 (Peposertib) | 2.3 | In vitro kinase assay |
| VX-984 (M9831) | 2.2 | Cellular assay |
| Wortmannin | 16 | Cell-free |
| PI-103 | 23 | Cell-free |
| NU7026 | 230 | Cell-free |
Experimental Protocol: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 of this compound using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials and Reagents
-
DNA-PK enzyme (human, recombinant)
-
DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)[1]
-
DNA activator (e.g., sheared calf thymus DNA)
-
ATP
-
This compound
-
DMSO (vehicle control)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.[2]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
Caption: In vitro DNA-PK kinase assay workflow.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer as described above.
-
Prepare a stock solution of the DNA-PK peptide substrate in the assay buffer. A typical final concentration is 20 µM.[1]
-
Prepare a stock solution of the DNA activator.
-
Prepare a stock solution of ATP in the assay buffer. The final concentration in the assay should ideally be at or near the Km for ATP for DNA-PK (typically in the range of 10-100 µM) to accurately determine the potency of ATP-competitive inhibitors.[2]
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Procedure (384-well plate format): a. To each well, add 2.5 µL of the serially diluted this compound or DMSO vehicle control. b. Prepare a master mix containing the DNA-PK enzyme, peptide substrate, and DNA activator in Kinase Assay Buffer. c. Add 2.5 µL of the enzyme master mix to each well. d. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (Following ADP-Glo™ Kit instructions): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes. e. Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the DNA-PK activity. b. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Application Notes and Protocols for a Potent and Selective DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Due to its central role in DNA repair, DNA-PK is a promising target for cancer therapy, and its inhibition can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2] This document provides detailed application notes and protocols for the cellular characterization of a potent and selective DNA-PK inhibitor.
Note: As "DNA-PK-IN-14" is not a publicly documented inhibitor, the following protocols and data are presented as a general framework for characterizing a novel, potent, and selective DNA-PK inhibitor, using established methodologies and data from well-characterized reference compounds.
Signaling Pathway of DNA-PK in Non-Homologous End Joining (NHEJ)
DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[3] Upon a DNA double-strand break, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[4] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other DNA repair factors and ultimately ligate the broken ends.[5]
Quantitative Data Summary
The potency of DNA-PK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various assays. Below is a summary of reported IC50 values for several well-characterized DNA-PK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type |
| NU7441 | DNA-PK, mTOR, PI3K | 14 (DNA-PK) | In vitro kinase assay |
| M3814 (Peposertib) | DNA-PK | 2.3 | In vitro kinase assay |
| AZD7648 | DNA-PK | 0.6 | In vitro kinase assay |
| CC-115 | DNA-PK, mTOR | 13 (DNA-PK) | In vitro kinase assay |
| NU7026 | DNA-PK | 230 | In vitro kinase assay |
Note: IC50 values can vary depending on the specific assay conditions, cell line used, and ATP concentration.
Experimental Protocols
Cell-Based Assay: γH2AX Immunofluorescence for DNA Damage Response
A key cellular marker of DNA double-strand breaks is the phosphorylation of histone H2AX on serine 139, forming γH2AX.[6] Inhibition of DNA-PK is expected to prolong the presence of γH2AX foci following DNA damage, as the repair process is stalled.
Principle:
Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a radiomimetic chemical) in the presence or absence of the DNA-PK inhibitor. The persistence of γH2AX foci, detected by immunofluorescence, is a measure of the inhibition of DNA repair.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a human cancer cell line such as HeLa or U2OS) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the DNA-PK inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 2-5 Gy) or a radiomimetic agent (e.g., etoposide).
-
Incubate the cells for a specified time course (e.g., 1, 4, and 24 hours) to allow for DNA repair.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software. An increase in the number and persistence of foci in inhibitor-treated cells compared to the control indicates inhibition of DNA repair.
-
Cell Viability/Clonogenic Survival Assay
This assay assesses the long-term effect of the DNA-PK inhibitor on cell survival, particularly in combination with a DNA-damaging agent.
Principle:
Inhibition of DNA-PK is expected to enhance the cytotoxic effects of DNA-damaging treatments, leading to reduced cell viability and proliferative capacity. The clonogenic survival assay measures the ability of single cells to form colonies after treatment.
Detailed Protocol:
-
Cell Plating and Treatment:
-
Plate a known number of cells (e.g., 200-1000 cells per well of a 6-well plate) and allow them to attach.
-
Treat the cells with the DNA-PK inhibitor at various concentrations, either alone or in combination with a DNA-damaging agent (e.g., a fixed dose of ionizing radiation).
-
Include appropriate controls (untreated, inhibitor alone, DNA-damaging agent alone).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
The medium can be replaced every 3-4 days if necessary.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (number of colonies formed / (number of cells seeded x PE)) x 100%.
-
A dose-dependent decrease in the surviving fraction in the presence of the inhibitor, especially in combination with a DNA-damaging agent, indicates effective sensitization.
-
Troubleshooting and Considerations
-
Inhibitor Solubility and Stability: Ensure the DNA-PK inhibitor is fully dissolved and stable in the cell culture medium for the duration of the experiment.
-
Cell Line Specificity: The expression and activity of DNA-PK and other DNA repair pathways can vary between different cell lines. It is important to select a cell line that is a suitable model for the intended study.
-
Off-Target Effects: At higher concentrations, inhibitors may exhibit off-target effects. It is crucial to determine a concentration range where the inhibitor is specific for DNA-PK.
-
Image Acquisition and Analysis: For immunofluorescence assays, standardize image acquisition parameters and use unbiased, automated methods for quantification to ensure reproducibility.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. DNA-PK inhibition sustains the antitumor innate immune response in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 5. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DNA-PK Inhibitor DNA-PK-IN-14 in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the established use of various well-characterized DNA-dependent protein kinase (DNA-PK) inhibitors. As specific information for "DNA-PK-IN-14" is not publicly available, these guidelines serve as a starting point and will require optimization for this particular compound.
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] The catalytic subunit, DNA-PKcs, is a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity.[2] Inhibition of DNA-PK has emerged as a promising strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents like radiotherapy and chemotherapy.[3][4] this compound is a small molecule inhibitor designed to target the catalytic activity of DNA-PKcs. These application notes provide detailed protocols for assessing the cellular activity of this compound.
Data Presentation: Properties of Known DNA-PK Inhibitors
The following table summarizes key quantitative data for several well-characterized DNA-PK inhibitors. This information can be used as a reference for establishing initial experimental parameters for this compound.
| Inhibitor Name | IC50 (in vitro) | Recommended Cellular Concentration Range | Key Cellular Effects | Reference |
| M3814 (Peposertib) | 0.6 nM | 10 - 1000 nM | Potentiates radiotherapy and chemotherapy | [3][5] |
| NU7441 | 14 nM | 1 - 10 µM | Inhibits NHEJ, enhances chemo- and radiosensitivity | [6][7] |
| AZD7648 | 0.6 nM | Not specified | Enhances radiation and chemotherapy activity | [1] |
| CC-115 | 13 nM (DNA-PK) | Not specified | Dual inhibitor of DNA-PK and mTOR | [8] |
| DA-143 | 2.5 nM | Not specified | Improved solubility, enhances chemotherapy sensitivity | [9] |
Signaling Pathways and Experimental Workflows
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
DNA-PK is a key component of the NHEJ pathway for repairing DNA double-strand breaks. Upon a DSB, the Ku70/80 heterodimer binds to the broken DNA ends and recruits the DNA-PK catalytic subunit (DNA-PKcs). This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other repair factors and the eventual ligation of the DNA ends. DNA-PK inhibitors like this compound block the kinase activity of DNA-PKcs, thereby preventing the completion of NHEJ.
Diagram of the DNA-PK signaling pathway in NHEJ.
Experimental Workflow for Assessing DNA-PK Inhibition
A general workflow to evaluate the efficacy of this compound in cultured cells involves treating cells with the inhibitor, inducing DNA damage, and then assessing markers of DNA-PK activity and DNA damage.
General experimental workflow for DNA-PK inhibition assessment.
Experimental Protocols
Protocol 1: Western Blot for Phospho-DNA-PKcs (S2056)
This protocol details the detection of DNA-PKcs autophosphorylation at Serine 2056, a key marker of its activation. Inhibition of DNA-PK with this compound is expected to reduce the levels of p-DNA-PKcs (S2056) following DNA damage.
Materials:
-
Cells of interest (e.g., HeLa, HCT116)
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Etoposide, Bleomycin, or Ionizing Radiation source)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
6% or 4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-DNA-PKcs (Ser2056)
-
Primary antibody: Mouse anti-DNA-PKcs (total)
-
Primary antibody: Loading control (e.g., Rabbit anti-β-Actin)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 10 µM, optimization required) or vehicle control (DMSO) for 1-2 hours.
-
Induce DNA damage. For example, treat cells with 10 µM Etoposide for 1 hour or expose to 10 Gy of ionizing radiation.[1]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (30-50 µg) onto a 6% or 4-12% Bis-Tris gel.[1]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. For the large DNA-PKcs protein (~469 kDa), an overnight transfer at 30V in a cold room (4°C) is recommended.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-Actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-DNA-PKcs (S2056) signal to the total DNA-PKcs signal and then to the loading control.
-
Protocol 2: Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying γH2AX foci, which form at the sites of DNA double-strand breaks. Inhibition of DNA-PK is expected to lead to an accumulation of unrepaired DSBs, resulting in an increased number of γH2AX foci.
Materials:
-
Cells seeded on glass coverslips in 24-well plates
-
This compound
-
DNA damaging agent
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated anti-mouse secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and a DNA damaging agent as described in the Western Blot protocol.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Microscopy and Data Analysis:
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus using image analysis software.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability, often in combination with a DNA-damaging agent.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
DNA damaging agent (optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
If applicable, add the DNA-damaging agent at a fixed concentration.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor (and DNA-damaging agent). Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).
-
Workflow for the MTT cell viability assay.
References
- 1. DNA-PK | CymitQuimica [cymitquimica.com]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia [frontiersin.org]
- 6. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA-PK-IN-14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancer cells, DNA-PK is upregulated, contributing to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[2] Inhibition of DNA-PK presents a promising strategy to sensitize cancer cells to these treatments. DNA-PK-IN-14 is a potent and selective inhibitor of DNA-PK, demonstrating potential as a radiosensitizer for cancer therapy.[1][3] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological activity.
Mechanism of Action
DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[4] Following a DNA double-strand break, the Ku70/80 heterodimer binds to the broken DNA ends and recruits DNA-PKcs.[4] This recruitment activates the kinase function of DNA-PKcs, which then autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken DNA ends.[4] this compound, as a potent inhibitor of DNA-PK with an IC50 of 7.95 nM, is designed to block this kinase activity, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells.[1][5][6][7]
Data Presentation
A summary of key quantitative data for this compound and other relevant, well-characterized DNA-PK inhibitors is presented below for comparative purposes.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | DNA-PK | 7.95 | Biochemical Assay | [1] |
| NU7441 | DNA-PK | 14 | In vitro kinase assay | [8] |
| M3814 (Peposertib) | DNA-PK | 2.3 | In vitro kinase assay | [9] |
| AZD7648 | DNA-PK | 0.6 | In vitro kinase assay | [9] |
| VX-984 (M9831) | DNA-PK | 2.2 | Biochemical Assay | [9] |
Mandatory Visualizations
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: A simplified diagram of the DNA-PK signaling pathway in the Non-Homologous End Joining (NHEJ) repair of DNA double-strand breaks and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: A general experimental workflow for assessing the cellular activity of this compound.
Experimental Protocols
Note: The following protocols are generalized for the assessment of DNA-PK inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for Phospho-DNA-PKcs (Ser2056)
This assay measures the autophosphorylation of DNA-PKcs at Serine 2056, a key marker of its activation. Inhibition by this compound is expected to reduce the levels of p-DNA-PKcs (S2056) following the induction of DNA damage.
Materials:
-
Cell line of interest (e.g., HCT116, FaDu)
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Ionizing Radiation source, Etoposide)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-DNA-PKcs (S2056), Mouse anti-total-DNA-PKcs, and a loading control (e.g., β-Actin).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 1-2 hours.
-
Induce DNA Damage: Expose cells to a DNA damaging agent (e.g., 10 Gy of ionizing radiation) and incubate for 30 minutes to 1 hour.[10][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Develop with ECL substrate and image.
-
Strip and re-probe the membrane for total DNA-PKcs and a loading control.
-
-
Data Analysis: Quantify band intensities and normalize the p-DNA-PKcs signal to total DNA-PKcs and the loading control.
Immunofluorescence for γH2AX Foci
This assay visualizes and quantifies γH2AX foci, which form at the sites of DNA double-strand breaks. Effective inhibition of DNA-PK by this compound will lead to an accumulation of unrepaired DSBs, resulting in a sustained or increased number of γH2AX foci after DNA damage.
Materials:
-
Cells seeded on coverslips in a 24-well plate
-
This compound
-
DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound and induce DNA damage as described in the Western Blot protocol.
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.[12]
-
-
Immunostaining:
-
Block for 1 hour at room temperature.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Mount coverslips and acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Cell Viability/Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment. It is a sensitive method to determine the radiosensitizing effects of this compound.
Materials:
-
Single-cell suspension of the desired cell line
-
6-well plates
-
This compound
-
Ionizing Radiation source
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, optimized for the specific cell line and radiation dose) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of this compound for 1-2 hours.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing to the plating efficiency of the non-irradiated control. Plot the surviving fraction against the radiation dose to generate survival curves and determine the sensitizer (B1316253) enhancement ratio.[13]
By following these detailed protocols, researchers can effectively evaluate the cellular effects of this compound and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
DNA-PK-IN-14 as a Radiosensitizer in Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation and certain chemotherapeutics.[1][2] In many cancers, elevated DNA-PK activity contributes to radioresistance, allowing tumor cells to survive and proliferate after radiation therapy.[3][4] Small molecule inhibitors of DNA-PK, such as DNA-PK-IN-14, have emerged as promising radiosensitizers. By blocking DNA-PK activity, these inhibitors prevent the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage and enhancing the cytotoxic effects of radiation in cancer cells.[5][6]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a radiosensitizer in cancer cells.
Data Presentation
The following tables summarize quantitative data for the effects of DNA-PK inhibitors as radiosensitizers in various cancer cell lines. This data is representative of the activity of potent and selective DNA-PK inhibitors.
Table 1: In Vitro IC50 Values of DNA-PK Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| AZD7648 | A549 | Lung Cancer | 0.6 | [6] |
| M3814 (Peposertib) | SW837 | Rectal Cancer | ~10,000 (as radiosensitizer) | [5] |
| NU7441 | Various | Multiple | 14 | [7] |
| IC87361 | - | - | 34 | [8] |
Table 2: Radiosensitization Effect of DNA-PK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Radiation Dose (Gy) | Dose Enhancement Ratio (DER) / Factor (DEF) | Reference |
| M3814 (Peposertib) | SW837 | Rectal Cancer | Various | 1.94 | [5] |
| AZD7648 | MC38 | Colon Adenocarcinoma | Various | DEF37 calculated | [6] |
| KU-0060648 | HN4, HN5 | Head and Neck Squamous Cell Carcinoma | Various | - | [9] |
Table 3: Effect of DNA-PK Inhibitors on DNA Damage Markers
| Compound | Cell Line | Marker | Effect | Time Point | Reference |
| AZD7648 | A549 | pDNA-PK (S2056) | ~90% inhibition at 1 µM | Post-IR | [6] |
| AZD7648 | MC38 | γH2AX | Increased foci | Post-IR | [6] |
| M3814 (Peposertib) | SW837 | pDNA-PK | Abrogated radiation-induced increase | 4 hours post-treatment | [5] |
| KU-0060648 | HNSCC cells | γH2AX, RAD51 | Increased foci | Post-IR | [9] |
Signaling Pathways and Experimental Workflows
Figure 1: DNA-PK signaling pathway and its inhibition by this compound.
Figure 2: General experimental workflow for evaluating this compound as a radiosensitizer.
Figure 3: Logical flow of the experimental design to test the radiosensitizing effects of this compound.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the sensitizing effects of drugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
6-well plates
-
Irradiator (e.g., X-ray source)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and determine the appropriate seeding density for each treatment condition to yield 50-150 colonies per well. This needs to be optimized for each cell line and radiation dose.
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
-
Treatment:
-
The following day, treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) before irradiation.
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, replace the medium with fresh complete medium (with or without the inhibitor, depending on the experimental design).
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies of at least 50 cells have formed.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) for the control group.
-
Calculate the Surviving Fraction (SF) for each treatment group = (Number of colonies counted / (Number of cells seeded x PE)).
-
Plot the SF versus the radiation dose to generate survival curves.
-
The Dose Enhancement Ratio (DER) can be calculated by dividing the radiation dose required to achieve a certain level of survival (e.g., 50%) in the control group by the dose required for the same survival in the inhibitor-treated group.
-
Western Blot for pDNA-PKcs (S2056) and γH2AX
This protocol is used to assess the inhibition of DNA-PK autophosphorylation (a marker of its activity) and the induction of DNA damage.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (low percentage, e.g., 6%, for the large DNA-PKcs protein)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pDNA-PKcs (Ser2056), anti-γH2AX (Ser139), anti-total DNA-PKcs, anti-Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Lysis:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane. For large proteins like DNA-PKcs (~469 kDa), an overnight wet transfer at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Immunofluorescence for γH2AX Foci
This method allows for the visualization and quantification of DNA double-strand breaks at the single-cell level.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound and/or radiation as described previously.
-
-
Fixation and Permeabilization:
-
At the desired time point post-treatment (e.g., 1, 4, 24 hours), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an accumulation of unrepaired DNA double-strand breaks. Automated image analysis software can be used for high-throughput quantification.
-
References
- 1. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 5. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-Dependent Protein Kinase As Molecular Target for Radiosensitization of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for γH2AX Immunofluorescence with DNA-PK-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of histone H2AX on serine 139, termed γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs).[1][2] The formation of discrete nuclear foci containing γH2AX can be visualized and quantified by immunofluorescence, providing a robust method to assess DNA damage and the efficacy of therapeutic agents that target DNA repair pathways.[3][4] The DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major route for repairing DSBs.[5][6] Inhibition of DNA-PK can potentiate the effects of DNA-damaging agents by preventing the repair of these lesions. DNA-PK-IN-14 is a potent and selective inhibitor of DNA-PK with an IC50 of 7.95 nM.[7] This document provides a detailed protocol for performing γH2AX immunofluorescence to evaluate the cellular activity of this compound.
Signaling Pathway of DNA-PK in DNA Double-Strand Break Repair
DNA-PK plays a crucial role in the initial stages of the DNA damage response (DDR). Following a double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs.[8][9] This forms the active DNA-PK holoenzyme, which then phosphorylates a variety of downstream targets, including H2AX, to initiate DNA repair and cell cycle checkpoints.[8][10] Inhibition of DNA-PK with a small molecule like this compound is expected to block this signaling cascade, leading to an accumulation of unrepaired DSBs and a subsequent increase in γH2AX foci.
Caption: DNA-PK signaling pathway in response to DNA double-strand breaks.
Quantitative Data Presentation
The following table provides an illustrative example of quantitative data obtained from a γH2AX immunofluorescence experiment. The values represent the average number of γH2AX foci per cell under different treatment conditions. Note that these values are for demonstration purposes and will need to be determined experimentally.
| Treatment Group | Concentration | Average γH2AX Foci per Cell (± SEM) | Fold Change vs. Control |
| Vehicle Control | - | 2.1 ± 0.3 | 1.0 |
| DNA-Damaging Agent | 1 µM | 15.8 ± 1.2 | 7.5 |
| This compound | 100 nM | 3.5 ± 0.5 | 1.7 |
| This compound + DNA-Damaging Agent | 100 nM + 1 µM | 28.9 ± 2.1 | 13.8 |
Experimental Protocol
This protocol details the steps for treating cultured cells with this compound, followed by immunofluorescent staining for γH2AX.
Materials
-
Cultured cells (e.g., HeLa, A549)
-
Glass coverslips or imaging-compatible microplates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin) (optional)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow
Caption: Experimental workflow for γH2AX immunofluorescence.
Step-by-Step Method
-
Cell Seeding:
-
Seed cells onto glass coverslips or into imaging-compatible multi-well plates at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare working solutions of this compound in complete cell culture medium. Due to its high potency, a starting concentration range of 10 nM to 1 µM is recommended for cellular assays. A dose-response experiment is advised to determine the optimal concentration for your cell line.
-
If applicable, prepare a working solution of a DNA-damaging agent.
-
Include the following experimental groups:
-
Vehicle control (DMSO)
-
DNA-damaging agent alone
-
This compound alone
-
Combination of this compound and DNA-damaging agent
-
-
Remove the medium from the cells and add the treatment media.
-
Incubate for the desired time period (e.g., 1, 6, or 24 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500).[1]
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1000).[1]
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.[1]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
If using coverslips, carefully invert them onto a drop of antifade mounting medium on a microscope slide.
-
If using imaging plates, add a small volume of PBS or mounting medium to the wells.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software such as ImageJ/Fiji or CellProfiler.[4] The general workflow involves segmenting the nuclei based on the DAPI signal and then identifying and counting the foci within each nucleus in the γH2AX channel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DNA-PK | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 9. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of pDNA-PKcs (S2056) Following DNA-PK-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] The activation of DNA-PKcs involves its autophosphorylation at multiple sites, including serine 2056 (S2056).[2][3][4] This phosphorylation event is a key indicator of DNA-PKcs activity and the cellular response to DNA damage. Small molecule inhibitors targeting DNA-PKcs are of significant interest in cancer therapy as they can sensitize tumor cells to DNA-damaging agents. DNA-PK-IN-14 is a potent inhibitor that targets the catalytic activity of DNA-PKcs, leading to a reduction in its autophosphorylation. This document provides a detailed protocol for the analysis of DNA-PKcs phosphorylation at serine 2056 (pDNA-PKcs S2056) by Western blot in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA-PK signaling pathway and the experimental workflow for the Western blot analysis.
Caption: DNA-PK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for pDNA-PKcs Western Blot.
Quantitative Data Summary
The following tables provide a summary of recommended quantitative parameters for the Western blot protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Concentration/Dilution | Vendor (Example) | Catalog Number (Example) |
| This compound | 1 - 10 µM | MedChemExpress | HY-101536 |
| Primary Antibody: anti-pDNA-PKcs (S2056) | 1:1000 | Cell Signaling Technology | #68716 |
| Primary Antibody: anti-DNA-PKcs (total) | 1:1000 | Cell Signaling Technology | #38168 |
| Primary Antibody: anti-ß-Actin (Loading Control) | 1:5000 | Abcam | ab8227 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | Bio-Rad | Varies |
Table 2: Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 1-2 x 10^6 cells per 60 mm dish | Adjust based on cell type and proliferation rate. |
| This compound Treatment Time | 2 - 24 hours | Optimal time may vary depending on cell line and experimental goals. |
| DNA Damage Induction (optional) | Etoposide (B1684455) (10 µM, 1 hr) or Ionizing Radiation (10 Gy) | To robustly induce DNA-PKcs autophosphorylation.[4] |
| Protein Lysate per Lane | 30 - 50 µg | Ensure equal loading across all lanes. |
| SDS-PAGE Gel Percentage | 6% Acrylamide | For better resolution of the large DNA-PKcs protein (~469 kDa).[4] |
Experimental Protocol
Cell Culture and Treatment
-
Seed cells at an appropriate density in 60 mm dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the indicated time. Include a vehicle control (e.g., DMSO).
-
(Optional) To induce a strong pDNA-PKcs signal, treat cells with a DNA damaging agent such as etoposide or ionizing radiation in the final hours of the inhibitor treatment.
Protein Extraction and Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each dish. The inclusion of phosphatase inhibitors is crucial for preserving the phosphorylation state of proteins.[5][6][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[4]
SDS-PAGE and Protein Transfer
-
Load 30-50 µg of protein per lane into a 6% SDS-polyacrylamide gel.[4] Include a pre-stained protein ladder.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet transfer system. Due to the large size of DNA-PKcs, an overnight transfer at 30V in a cold room (4°C) is recommended for optimal efficiency.[4]
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency. Destain with TBST.
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4][5] Using BSA instead of milk is recommended for phospho-specific antibodies to avoid high background, as milk contains the phosphoprotein casein.[5][8]
-
Incubate the membrane with the primary antibody against pDNA-PKcs (S2056) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[4]
-
To account for variations in protein loading, normalize the pDNA-PKcs signal to a loading control (e.g., ß-Actin).
-
To determine the specific effect on phosphorylation, normalize the pDNA-PKcs signal to the total DNA-PKcs signal.[9] This is achieved by stripping the membrane and re-probing with an antibody for total DNA-PKcs.
-
Calculate the fold change in pDNA-PKcs levels relative to the control-treated samples.
References
- 1. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 3. DNA-PKcs: A Multi-Faceted Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA-PK-IN-14 in the Study of DNA Repair Pathways
Disclaimer: Publicly available information and quantitative data for a specific compound designated "DNA-PK-IN-14" are limited. The following application notes and protocols are based on the established methodologies and expected outcomes for potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors. Data from well-characterized DNA-PK inhibitors, such as DNA-PK-IN-5 and DNA-PK-IN-9, are used as representative examples. Researchers should validate these protocols and concentration ranges for their specific compound and experimental systems.
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for the repair of DNA double-strand breaks (DSBs).[1] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[2] Upon recruitment to DSB sites, DNA-PKcs is activated and phosphorylates numerous downstream targets to facilitate DNA repair and signal the presence of DNA damage.[3][4] In many cancer cells, DNA-PK is upregulated, contributing to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[1]
This compound is a potent and selective inhibitor of DNA-PK. By targeting the ATP-binding site of the DNA-PKcs catalytic subunit, it prevents the phosphorylation of downstream targets, thereby inhibiting the NHEJ repair pathway. This leads to an accumulation of DNA damage, which can induce cell cycle arrest and apoptosis, particularly in cancer cells.[5] Consequently, this compound is a valuable tool for studying DNA repair pathways and for sensitizing cancer cells to genotoxic agents.
These application notes provide an overview of the signaling pathways involving DNA-PK, quantitative data for representative inhibitors, and detailed protocols for assessing the cellular effects of this compound.
Caption: DNA-PK signaling pathway and its inhibition by this compound.
Data Presentation
The following table summarizes key quantitative data for representative potent and selective DNA-PK inhibitors. It is recommended that researchers determine these values for their specific experimental conditions.
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (in vitro enzyme assay) | 2.5 - 23 nM | N/A | [5][6] |
| Recommended Cellular Concentration Range | 10 - 1000 nM | Varies (e.g., HeLa, A549, MCF7) | [1] |
| Cell Viability IC50 (as single agent) | User-determined | Varies | |
| Sensitizer Enhancement Ratio (SER) | User-determined | Varies |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on DNA repair pathways.
Caption: General experimental workflow for assessing DNA-PK inhibition.
Protocol 1: Western Blot Analysis of DNA-PKcs Autophosphorylation
This protocol is designed to detect the inhibition of DNA-PKcs autophosphorylation at Serine 2056 (p-DNA-PKcs S2056), a key marker of DNA-PK activation.[7]
A. Materials
-
Cell Lines: Human cancer cell lines expressing DNA-PKcs (e.g., HeLa, HCT116, A549).[7]
-
This compound: Dissolved in DMSO to a 10 mM stock solution.
-
DNA-damaging agent (optional): Etoposide or access to an irradiator.[1]
-
Reagents for Cell Lysis: RIPA buffer with protease and phosphatase inhibitors.
-
Reagents for SDS-PAGE and Western Blotting: Acrylamide solutions, PVDF membrane, transfer buffer, TBST, 5% BSA or non-fat milk in TBST.
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG (e.g., 1:5000 dilution).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Procedure
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^6 cells per 60 mm dish and allow them to adhere and reach 70-80% confluency.[7]
-
To induce DNA damage, treat cells with a DNA-damaging agent (e.g., 10 µM Etoposide for 1 hour or 10 Gy of ionizing radiation).[1]
-
Immediately after inducing damage, treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for 1-4 hours. Include a DMSO vehicle control.[1]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 30-50 µg of protein per lane on a 6% SDS-polyacrylamide gel to resolve the large DNA-PKcs protein (~469 kDa).[7]
-
Transfer proteins to a PVDF membrane. A wet transfer overnight at 30V and 4°C is recommended for large proteins.[7]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against p-DNA-PKcs (S2056) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash three times with TBST and visualize bands using an ECL substrate and an imaging system.[1]
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control.
-
C. Data Analysis
-
Quantify band intensities using software like ImageJ.
-
Normalize the p-DNA-PKcs (S2056) signal to the total DNA-PKcs signal, and then to the loading control.
-
Plot the normalized p-DNA-PKcs levels against the concentration of this compound to determine the inhibitory effect.
Protocol 2: Immunofluorescence Staining of γH2AX Foci
This protocol allows for the visualization and quantification of γH2AX foci, which are markers for DNA double-strand breaks. Inhibition of DNA-PK is expected to result in the persistence of these foci due to unrepaired DSBs.[10]
A. Materials
-
Cell Culture: Cells seeded on glass coverslips in multi-well plates.
-
This compound and optional DNA-damaging agent.
-
Fixation and Permeabilization: 4% Paraformaldehyde (PFA) in PBS, 0.25% Triton X-100 in PBS.[1]
-
Blocking Solution: 5% BSA in PBS.
-
Primary Antibody: Rabbit anti-γH2AX (Ser139) antibody (e.g., 1:800 dilution).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Counterstain: DAPI solution.
-
Mounting Medium: Antifade mounting medium.
B. Procedure
-
Cell Seeding and Treatment:
-
Seed cells on coverslips to achieve 50-70% confluency at the time of fixation.[10]
-
Induce DNA damage and treat with this compound as described in the Western Blot protocol.
-
-
Immunostaining:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.[1]
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.[1]
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.[1]
-
Incubate with the primary anti-γH2AX antibody in blocking solution overnight at 4°C.[1]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[10]
-
Wash three times with PBS in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.[10]
-
Wash once with PBS and mount the coverslips onto microscope slides.
-
C. Data Analysis
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus using software such as ImageJ or Fiji.
-
Calculate the average number of foci per cell for each treatment condition and perform statistical analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Inhibition of DNA repair by this compound, especially in combination with a DNA-damaging agent, is expected to decrease cell viability.[1]
A. Materials
-
Cell Culture: Cells seeded in a 96-well plate.
-
This compound and optional DNA-damaging agent.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
Microplate Reader.
B. Procedure
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.[1]
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM).
-
For combination studies, co-treat with a fixed concentration of a DNA-damaging agent.
-
Include vehicle control (DMSO) and no-cell control wells.
-
Incubate for 48-72 hours.[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[1]
-
-
Measurement:
-
Mix the contents of each well and measure the absorbance at 570 nm.[1]
-
C. Data Analysis
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value for cytotoxicity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]
- 3. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Combining DNA-PK Inhibitor DNA-PK-IN-14 with Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2] Many conventional chemotherapy agents, such as topoisomerase II inhibitors (e.g., doxorubicin, etoposide) and platinum-based compounds (e.g., cisplatin), exert their cytotoxic effects by inducing DSBs in rapidly dividing cancer cells.[3][4] However, cancer cells can develop resistance to these agents by upregulating DNA repair pathways, including NHEJ.[4][5]
DNA-PK inhibitors, such as DNA-PK-IN-14, represent a promising therapeutic strategy to overcome this resistance. By blocking the catalytic activity of DNA-PK, these inhibitors prevent the repair of chemotherapy-induced DSBs, leading to an accumulation of lethal DNA damage and subsequent cell death.[6][7] Preclinical studies have demonstrated that combining DNA-PK inhibitors with various chemotherapy agents results in a synergistic anti-tumor effect in a range of cancer types.[1][8] This document provides detailed application notes and protocols for investigating the combination of this compound with standard chemotherapy agents in preclinical models.
Data Presentation: In Vitro Synergy of DNA-PK Inhibitors with Chemotherapy
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic effects of combining DNA-PK inhibitors with various chemotherapy agents. While specific data for "this compound" is not available in the public domain, the data presented for other potent and selective DNA-PK inhibitors such as AZD7648 and M3814 (Peposertib) serve as a representative guide for this class of compounds.
Table 1: Synergistic Effects of DNA-PK Inhibitors with Doxorubicin
| Cell Line | Cancer Type | DNA-PK Inhibitor | Combination Effect | Reference |
| IB111 | Soft-Tissue Sarcoma | AZD7648 | Synergistic reduction of tumor growth | [9] |
| BT474 | Breast Cancer | AZD7648 | 77% tumor regression (combination) vs. 63% (doxorubicin alone) | [10] |
| Various | Ewing Sarcoma | M3814/AZD7648 | Highly synergistic effects | [11] |
| MC38 | Colon Cancer | DA-143 | 2.5-fold increase in Annexin V staining | [12] |
Table 2: Synergistic Effects of DNA-PK Inhibitors with Etoposide
| Cell Line | Cancer Type | DNA-PK Inhibitor | Combination Effect | Reference |
| MO59K/J | Glioblastoma | NU7441 | Significantly inhibited cell proliferation | [3] |
| TC32, EW8 | Ewing Sarcoma | M3814 | Synergistic enhancement of sensitivity | [8] |
| A549, H460, H1703 | Non-Small Cell Lung Cancer | M3814 | Potentiated anti-tumor effect | [5] |
| Various | Colon Cancer | NU7441 | Enhanced antitumor activity in xenograft model | [13] |
Table 3: Synergistic Effects of DNA-PK Inhibitors with Platinum Agents (Cisplatin)
| Cell Line | Cancer Type | DNA-PK Inhibitor | Combination Effect | Reference |
| PEO4, PEO23 | Ovarian Cancer | NU7026 | Resensitization to platinum-mediated apoptosis | [14] |
| A2780 | Ovarian Cancer | shRNA knockdown | Increased sensitivity to cisplatin | [15] |
Signaling Pathways and Experimental Workflows
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. kumc.edu [kumc.edu]
- 5. researchhub.com [researchhub.com]
- 6. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing CRISPR/Cas9 Precision: Application of DNA-PK Inhibitors in Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The advent of CRISPR/Cas9 technology has revolutionized the field of gene editing, providing a powerful tool for targeted genetic modification. The outcome of the DNA double-strand break (DSB) induced by Cas9 is determined by the cell's endogenous repair mechanisms: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway. For precise gene editing applications, such as the introduction of specific mutations or the insertion of genetic material, HDR is the preferred mechanism. However, in most cell types, NHEJ is the dominant repair pathway, which limits the efficiency of precise gene editing.
A key strategy to enhance the efficiency of HDR is the inhibition of DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ pathway.[1] By transiently suppressing NHEJ, DNA-PK inhibitors shift the balance of DNA repair towards HDR, thereby increasing the frequency of desired precise editing outcomes.[1][2]
Disclaimer: As of the latest available information, there is a notable lack of publicly available research articles and application notes detailing the specific use of a compound named "DNA-PK-IN-14" in CRISPR/Cas9 gene editing. Therefore, this document provides a comprehensive overview of the application of well-characterized and widely-used DNA-PK inhibitors, such as AZD7648, M3814, and NU7441, as representative examples. The principles and protocols described herein are generally applicable and can be adapted for other potent DNA-PK inhibitors.
Mechanism of Action
Upon the creation of a DSB by CRISPR/Cas9, the Ku70/80 heterodimer rapidly binds to the DNA ends and recruits the catalytic subunit of DNA-PK (DNA-PKcs), initiating the NHEJ cascade.[1] Small molecule inhibitors of DNA-PK block the kinase activity of DNA-PKcs, effectively halting the NHEJ pathway.[2][3] This temporary inhibition provides a larger window of opportunity for the HDR machinery to utilize a donor template for precise repair of the break.[2]
Considerations for Use
While DNA-PK inhibitors are powerful tools for enhancing HDR, several factors should be considered for their optimal use:
-
Cell Viability: High concentrations of DNA-PK inhibitors can be toxic to some cell types. It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for each specific cell line.[1]
-
Inhibitor Potency and Specificity: Different DNA-PK inhibitors exhibit varying potencies and specificities. The optimal concentration and incubation time should be empirically determined for each inhibitor and cell line.[1]
-
Off-Target Effects: While the primary goal is to enhance on-target HDR, it is important to assess potential off-target effects of the CRISPR/Cas9 system.[1]
-
Large Deletions and Chromosomal Rearrangements: Some potent DNA-PK inhibitors, such as AZD7648, have been associated with an increase in large deletions and chromosomal rearrangements at the target site in combination with CRISPR/Cas9.[1] It is important to use assays that can detect such events, particularly for therapeutic applications.[1]
-
Inconsistent HDR Enhancement: The degree of HDR enhancement can vary between different genomic loci and cell types.[1]
Quantitative Data on DNA-PK Inhibitor Efficacy
The following tables summarize the reported effects of various DNA-PK inhibitors on HDR and NHEJ frequencies in different experimental systems.
Table 1: Effect of Various DNA-PK Inhibitors on Gene Editing Outcomes
| Inhibitor | Cell Line/System | Fold Increase in HDR | Fold Decrease in NHEJ |
| NU7441 | 293/TLR Reporter | ~3-4 fold | ~2 fold[4] |
| Endogenous p53 locus | ~3 fold | Not Specified[4] | |
| Zebrafish Embryos | 13.4 fold | Not Specified[5] | |
| KU-0060648 | 293/TLR Reporter | ~3-4 fold | ~2 fold[4] |
| Endogenous p53 locus | ~3 fold | Not Specified[4] | |
| M3814 | Porcine Fibroblasts | ~6.4 fold (from ~6.7% to ~42.8%) | Not Specified[1] |
Table 2: Effect of AZD7648 on HDR-Mediated Knock-in Efficiency
| Cell Type | Fold Increase in HDR |
| HEK293T | Up to 4.9-fold[1] |
| Jurkat | Up to 5.2-fold[1] |
| HepG2 | Up to 6.1-fold[1] |
| hiPSC | Up to 3.6-fold[1] |
| Primary human CD4+ T cells | Up to 12.6-fold[1] |
Signaling Pathways and Experimental Workflows
Caption: DNA repair pathway choice at a Cas9-induced DSB and the point of intervention for DNA-PK inhibitors.
Caption: General experimental workflow for using a DNA-PK inhibitor to enhance CRISPR/Cas9-mediated HDR.
Experimental Protocols
Protocol 1: Enhancing HDR-Mediated Knock-in using a DNA-PK Inhibitor
This protocol provides a general guideline for using a DNA-PK inhibitor to increase the efficiency of HDR-mediated gene editing with the CRISPR/Cas9 system. Optimization of inhibitor concentration, incubation times, and transfection parameters is recommended for each cell type and experimental setup.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
CRISPR/Cas9 components:
-
Purified Cas9 protein
-
Synthetic single guide RNA (sgRNA)
-
-
Donor DNA template (single-stranded oligodeoxynucleotide (ssODN) or plasmid)
-
DNA-PK inhibitor (e.g., AZD7648, M3814, NU7441) dissolved in DMSO
-
Transfection reagent (e.g., electroporation buffer, lipofection reagent)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Genomic DNA extraction kit
Procedure:
-
Cell Preparation:
-
CRISPR/Cas9 and Donor Template Preparation:
-
Prepare the CRISPR/Cas9 ribonucleoprotein (RNP) complex by incubating the purified Cas9 protein with the specific sgRNA at room temperature for 10-20 minutes.[1]
-
Prepare the donor DNA template at the desired concentration.
-
-
DNA-PK Inhibitor Preparation:
-
Transfection and Inhibitor Treatment:
-
For Electroporation:
-
Resuspend the cells in the appropriate electroporation buffer.
-
Add the pre-assembled RNP complex, donor DNA template, and the DNA-PK inhibitor to the cell suspension.
-
Electroporate the cells using an optimized protocol for your specific cell type.
-
-
For Lipofection:
-
Mix the RNP complex, donor DNA template, and DNA-PK inhibitor with the lipofection reagent according to the manufacturer's protocol.
-
Add the transfection complex to the cells.
-
-
Immediately following transfection, ensure the cells are in a culture medium containing the DNA-PK inhibitor at the final desired concentration.[1]
-
-
Incubation:
-
Post-Treatment Cell Culture:
-
Analysis of Gene Editing Outcomes:
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
Proceed to Protocol 2 for the analysis of gene editing efficiency.
-
Protocol 2: Analysis of Gene Editing Efficiency by Next-Generation Sequencing (NGS)
NGS provides a comprehensive and quantitative analysis of on-target and off-target editing events, allowing for the precise determination of HDR and NHEJ frequencies.
Materials:
-
Genomic DNA from edited and control cells
-
PCR primers flanking the target locus with sequencing adapters
-
High-fidelity DNA polymerase
-
PCR purification kit
-
NGS platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., CRISPResso2)
Procedure:
-
PCR Amplification of Target Locus:
-
Amplify the target genomic locus from the extracted genomic DNA using PCR primers that contain the necessary adapters for NGS. Use a high-fidelity DNA polymerase to minimize PCR errors.
-
-
PCR Product Purification:
-
Purify the PCR products using a commercial PCR purification kit to remove primers and other reaction components.
-
-
NGS Library Preparation and Sequencing:
-
Quantify the purified PCR products and prepare the sequencing library according to the NGS platform's protocol.
-
Perform deep sequencing of the amplicon library.
-
-
Data Analysis:
-
Use bioinformatics tools such as CRISPResso2 to analyze the sequencing reads.
-
Align the reads to the reference sequence and quantify the frequency of different editing outcomes:
-
HDR: Percentage of reads that perfectly match the intended edit from the donor template.
-
NHEJ (Indels): Percentage of reads with insertions or deletions at the target site.
-
Unedited: Percentage of reads that match the wild-type sequence.
-
-
Compare the frequencies of HDR and NHEJ in the inhibitor-treated samples to the vehicle control samples to determine the fold-enhancement of HDR.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods Favoring Homology-Directed Repair Choice in Response to CRISPR/Cas9 Induced-Double Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DNA-PK-IN-14 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DNA-PK-IN-14 in DMSO. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For potent kinase inhibitors like this compound, the recommended solvent for creating a stock solution is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] It is a polar aprotic solvent capable of dissolving many organic compounds, including small molecule inhibitors that have poor aqueous solubility.[2][3]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, briefly centrifuge the vial containing the lyophilized powder to ensure all the compound is at the bottom.[1] Reconstitute the powder in anhydrous DMSO to a high concentration, for example, 10 mM.[1] This high concentration helps to minimize the volume of DMSO introduced into your cell culture, thereby reducing the risk of solvent toxicity.[1] Ensure the compound is fully dissolved by vortexing or sonicating if necessary.[4]
Q3: What are the best practices for storing a this compound stock solution in DMSO?
A3: To maintain the integrity and potency of your this compound stock solution, it is crucial to store it properly. For long-term storage (up to one year), aliquoting the stock solution into small, single-use volumes in low-adhesion microcentrifuge tubes and storing them at -80°C is recommended.[1] For shorter-term storage (up to six months), -20°C is acceptable.[1] Aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1] It is also advisable to protect the vials from light.[1]
Q4: How stable is this compound in DMSO at different temperatures?
Q5: I see a precipitate in my stock solution or after diluting it into my aqueous media. What should I do?
A5: Precipitate formation is a common issue arising from the poor aqueous solubility of many kinase inhibitors.[1] If you observe a precipitate in your DMSO stock solution, gentle warming to 37°C or sonication may help to redissolve the compound.[2] If precipitation occurs upon dilution into aqueous media, it is likely that the final concentration of the inhibitor has exceeded its solubility limit.[1] To address this, you can try lowering the final concentration of the inhibitor.[2] When preparing the working solution, adding the DMSO stock to pre-warmed media while gently vortexing can facilitate better mixing and prevent the compound from "crashing out".[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or No Inhibitor Activity | Degradation of stock solution due to improper storage or multiple freeze-thaw cycles.[1] | Prepare a fresh stock solution, aliquot it into single-use volumes, and store at -80°C.[1] |
| Suboptimal concentration of the inhibitor in the experiment.[1] | Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental conditions.[1] | |
| Precipitate Formation in Aqueous Media | The final concentration of the inhibitor exceeds its aqueous solubility limit.[1] | Lower the final concentration of the inhibitor. Ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent toxicity and improve solubility.[1] |
| Improper mixing when preparing the working solution.[1] | Add the inhibitor stock solution to pre-warmed media while gently vortexing to ensure rapid and thorough mixing.[1] | |
| High Cellular Toxicity | The final concentration of DMSO is too high for the cells.[1] | Ensure the final DMSO concentration in your cell culture medium does not exceed a level tolerated by your cell line (usually <0.1-0.5%). Always include a vehicle control (DMSO alone) in your experiments.[1] |
| Off-target effects of the inhibitor at high concentrations.[1] | Use the lowest concentration of the inhibitor that provides maximal target inhibition to minimize off-target effects. This can be determined from a dose-response curve.[1] |
Quantitative Data Summary
While specific solubility and stability data for this compound are not publicly available, the following tables summarize data for other relevant DNA-PK inhibitors to provide a comparative reference.
Table 1: Solubility of DNA-PK Inhibitors in DMSO
| Compound | Maximum Concentration in DMSO |
| NU7441 | 16.5 mg/mL (~40 mM)[6] |
| DA-143 | >200 mg/mL (~350 mM)[6] |
Table 2: Stability of a DNA-PK Inhibitor (Peposertib) in DMSO
| Storage Condition | Duration | Stability (%) |
| Room Temperature | 6 hours | 97.2%[5] |
| -80°C | 55 months | 94.8%[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized procedure for preparing this compound solutions to ensure inhibitor integrity and minimize experimental variability.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Pre-warmed cell culture medium
Procedure:
-
Reconstitution of Stock Solution:
-
Briefly centrifuge the vial of this compound to collect all the powder at the bottom.[1]
-
Add the calculated volume of anhydrous DMSO to achieve a desired high concentration stock solution (e.g., 10 mM).[1]
-
Vortex thoroughly until the powder is completely dissolved. If needed, sonicate for 5-10 minutes.[2]
-
-
Aliquoting and Storage:
-
Preparation of Working Solution:
-
For your experiment, thaw a single aliquot of the stock solution at room temperature.[1]
-
Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration immediately before adding it to your cells.[1] It is recommended to add the stock solution to the media while gently vortexing to aid dissolution.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Quantitation of the DNA-dependent protein kinase inhibitor peposertib (M3814) and metabolite in human plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DNA-PK-IN-14 Working Concentration
Welcome to the technical support center for DNA-PK-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective DNA-PK inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) with an IC50 value of 7.95 nM.[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound prevents the repair of these breaks, which can lead to increased cell death, particularly in cancer cells. This makes it a valuable tool for research and a potential radiosensitizer for cancer therapy.[1]
Q2: What is a good starting concentration for my in vitro experiments?
A good starting point for in vitro experiments is to perform a dose-response curve to determine the IC50 in your specific cell line. Based on its high potency (IC50 = 7.95 nM), a concentration range of 1 nM to 1 µM is recommended for initial experiments. For functional assays, such as assessing radiosensitization, a concentration of 10- to 100-fold the IC50 is a common starting point.
Q3: How should I prepare and store this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is engaging its target in my cells?
To confirm target engagement, you can perform a western blot to assess the phosphorylation status of DNA-PK's autophosphorylation site, Ser2056. Inhibition of DNA-PK should lead to a decrease in the phosphorylation of this site. Additionally, you can monitor the phosphorylation of downstream markers of DNA damage, such as γH2AX (phosphorylated H2AX at Ser139). An accumulation of γH2AX foci following DNA damage in the presence of the inhibitor suggests that DNA repair is being successfully blocked.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | Cell line variability (passage number, health). | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. |
| Inaccurate inhibitor concentration. | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. | |
| Assay variability. | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. | |
| No significant effect at expected concentrations. | Poor inhibitor solubility or stability in media. | Ensure the inhibitor is fully dissolved in the stock solution. Minimize the time the inhibitor is in aqueous solution before being added to cells. |
| Low cell permeability. | While this compound is reported to have oral activity, suggesting good permeability, this can be cell-line dependent.[1] Consider increasing the incubation time. | |
| Cell-line specific resistance. | The expression and activity of DNA-PK and other DNA repair pathways can vary. Confirm DNA-PK expression in your cell line. | |
| High background in kinase assays. | Reagent quality. | Use high-purity enzyme, substrate, and ATP. |
| Non-specific binding. | Use low-binding microplates. | |
| Assay buffer composition. | Optimize the concentrations of divalent cations (e.g., MgCl2) and include phosphatase inhibitors. | |
| Unexpected off-target effects. | High inhibitor concentration. | Perform a dose-response curve to identify the optimal concentration range. Use the lowest effective concentration to minimize off-target effects. |
| Inhibition of other kinases. | While this compound is selective, cross-reactivity with other PI3K-like kinases (PIKKs) like mTOR and ATM can occur at high concentrations. Test for effects on related signaling pathways. |
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | DNA-PK | 7.95 [1] | In vitro kinase assay |
| NU7441 | DNA-PK | 14[3][4][5] | In vitro kinase assay |
| AZD-7648 | DNA-PK | 0.63[2] | In vitro kinase assay |
| M3814 (Nedisertib) | DNA-PK | 46[4] | In vitro kinase assay |
| DA-143 | DNA-PK | 2.5[3] | In vitro kinase assay |
Experimental Protocols
Protocol 1: Cellular Dose-Response Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in cell culture medium. A 10-point, three-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period that is sufficient to observe an effect on cell viability (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement (p-DNA-PKcs S2056)
This protocol describes how to assess the inhibition of DNA-PK autophosphorylation in cells treated with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 1-2 hours). To induce DNA damage and activate DNA-PK, you can treat the cells with a DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: DNA-PK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA-PK | CymitQuimica [cymitquimica.com]
- 3. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNA-PK-IN-14 In Vitro Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to high background in DNA-PK-IN-14 in vitro assays. Our goal is to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DNA-PK and how is it activated in an in vitro assay?
A1: DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[3] In an in vitro setting, DNA-PK is activated by the presence of double-stranded DNA (dsDNA) ends. The Ku70/80 heterodimer binds to the DNA ends and recruits the DNA-PKcs, leading to the activation of its kinase function.[1] Therefore, a DNA activator, such as sheared calf thymus DNA, is an essential component of the assay buffer.
Q2: What is the likely mechanism of action for this compound?
A2: While specific public data for "this compound" is limited, most small molecule inhibitors of DNA-PK, such as NU7441 and M3814, are ATP-competitive.[4][5][6] This means they bind to the ATP-binding pocket of the DNA-PKcs, preventing the binding of ATP and subsequent phosphorylation of the substrate. When troubleshooting, it is reasonable to assume this compound acts in a similar manner.
Q3: What are the common causes of high background in a DNA-PK in vitro kinase assay?
A3: High background can originate from several sources, including the quality of reagents, assay conditions, and the detection method itself. Common culprits include contaminated ATP or enzyme preparations, suboptimal buffer composition, high enzyme concentration leading to excessive autophosphorylation, and interference from the test compound.[7]
Q4: Can this compound itself contribute to the high background?
A4: Yes, the inhibitor can sometimes contribute to the background signal. This could be due to poor solubility, leading to light scattering in optical assays, or intrinsic fluorescence/luminescence of the compound.[8] Additionally, off-target effects of the inhibitor on other kinases present as contaminants could lead to a higher background.[9][10]
Troubleshooting Guide: High Background Signal
A high background signal can mask the true kinase activity and reduce the assay window, making it difficult to obtain reliable IC50 values. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Reagent Quality | ATP Contamination: Use high-purity ATP. Prepare fresh dilutions from a reliable stock. Consider potential ADP contamination in the ATP stock. Enzyme Purity & Stability: Use a highly purified DNA-PK enzyme. Avoid repeated freeze-thaw cycles by aliquoting the enzyme. Keep the enzyme on ice during setup. Consider that contaminating kinases in the enzyme prep could contribute to the background. Substrate Integrity: Ensure the peptide or protein substrate is of high purity and has not degraded. |
| Assay Conditions | High Enzyme Concentration: Titrate the DNA-PK enzyme to find a concentration that gives a robust signal without excessive background. High enzyme levels can lead to increased autophosphorylation.[2] Suboptimal ATP Concentration: Determine the Km for ATP in your assay system. Using an ATP concentration at or near the Km can improve the signal-to-background ratio.[4] Buffer Composition: Optimize the buffer components. Ensure the pH is optimal (typically 7.4-8.0). Verify the concentrations of MgCl2 and the DNA activator (e.g., sheared calf thymus DNA). Inhibitor (this compound) Issues: Test the solubility of this compound in the final assay buffer. Poor solubility can cause light scattering.[8] Run a control with the inhibitor in the absence of enzyme to check for intrinsic signal. |
| Assay Procedure | Incubation Time: Optimize the kinase reaction incubation time. A shorter incubation may reduce background buildup while still providing a sufficient signal. Plate Type: Use the appropriate microplate for your detection method (e.g., white opaque plates for luminescence to maximize signal and minimize crosstalk).[11][12] Reader Settings: Optimize the gain settings and integration time on your plate reader to maximize the signal-to-background ratio. |
| DNA-PK Specific Issues | DNA-PK Autophosphorylation: DNA-PKcs can autophosphorylate, which contributes to the background signal.[2] Include a "no substrate" control to quantify the level of autophosphorylation. |
Experimental Protocols
General DNA-PK In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular experimental setup.
-
Reagent Preparation:
-
DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer (containing sheared DNA); 50μM DTT.[4]
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme Preparation: Dilute the DNA-PK enzyme to the desired concentration in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the diluted DNA-PK enzyme solution.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Visualizations
DNA-PK Activation and Inhibition Pathway
Caption: DNA-PK activation at a DNA double-strand break and inhibition by this compound.
Troubleshooting Workflow for High Background
References
- 1. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The role of DNA-PK in aging and energy metabolism (invited review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human DNA-dependent protein kinase activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
DNA-PK-IN-14 off-target effects in cell lines
This guide is intended for researchers, scientists, and drug development professionals to understand and troubleshoot potential off-target effects of DNA-PK-IN-14 in cell lines. As specific public data for this compound is limited, this document leverages established principles and data from analogous DNA-dependent protein kinase (DNA-PK) inhibitors to provide a comprehensive framework for investigation.
Frequently Asked Questions (FAQs)
Q1: What is DNA-PK and why is it a therapeutic target?
A1: DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that recognizes and binds to the broken DNA ends.[3][4] In many cancer types, DNA-PK is overexpressed or hyperactivated, contributing to resistance against DNA-damaging therapies like ionizing radiation and certain chemotherapies.[4][5][6] Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments.[2][6]
Q2: What are "off-target" effects of a kinase inhibitor?
A2: Off-target effects are the unintended interactions of a drug with proteins other than its designated target.[4] For a DNA-PK inhibitor like this compound, this involves binding to and potentially inhibiting other kinases or proteins. These unintended interactions can lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results.[4]
Q3: Why is it crucial to identify and mitigate off-target effects?
A3: Identifying off-target effects is critical for several reasons:
-
Therapeutic Development: In a clinical context, off-target effects can cause toxicity, which narrows the therapeutic window and can halt drug development.[4]
-
Lead Optimization: A clear understanding of an inhibitor's selectivity profile is essential for designing safer and more effective next-generation drugs.[4]
Q4: What are the most probable off-targets for this compound?
A4: Due to structural similarities in the ATP-binding pocket, the most common off-targets for DNA-PK inhibitors belong to the same phosphatidylinositol 3-kinase-related kinase (PIKK) family. These include ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and mTOR (mammalian Target of Rapamycin).[4][7] Lipid kinases such as PI3K (Phosphoinositide 3-kinase) are also frequent off-targets.[2][8] Broader kinase screening is necessary to identify a wider, more comprehensive range of potential off-targets.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Phenotype | The observed effect may be due to the inhibition of an off-target kinase rather than DNA-PK. | 1. Perform a broad kinase selectivity screen (e.g., KINOMEscan, SelectScreen) to identify potential off-targets.[8][9] 2. Validate off-target engagement in your cell line using methods like Western blotting for downstream substrates (e.g., p-AKT for PI3K/mTOR) or a Cellular Thermal Shift Assay (CETSA).[4] 3. Use a structurally distinct DNA-PK inhibitor as a control. If the phenotype persists, it is more likely an on-target effect. |
| Inconsistent Results Between Assays | The inhibitor may have different potencies in biochemical vs. cellular assays due to factors like cell permeability, efflux pumps, or intracellular ATP concentration. | 1. Confirm on-target engagement in cells by measuring the inhibition of DNA-PK autophosphorylation at Ser2056 via Western blot.[1] 2. Perform dose-response experiments in both biochemical and cellular assays to determine IC50 values and understand the potency shift. |
| Lack of Sensitization to DNA-damaging Agents | 1. The concentration of the inhibitor may be insufficient to fully inhibit DNA-PK in the cellular context. 2. The chosen cell line may not rely heavily on the NHEJ pathway for DNA repair. | 1. Titrate this compound to higher concentrations, ensuring the dose is below its intrinsic toxicity threshold. 2. Confirm DNA-PK expression and activity in your cell line. 3. Assess the activity of alternative DNA repair pathways, such as Homologous Recombination (HR).[2] |
Quantitative Data: Selectivity of Representative DNA-PK Inhibitors
Specific quantitative data for this compound is not publicly available. The following tables provide data for other well-characterized DNA-PK inhibitors to serve as a reference.
Table 1: Biochemical IC50 Values of DNA-PK Inhibitors Against PIKK Family Kinases
| Inhibitor | DNA-PK (nM) | ATM (nM) | ATR (nM) | PI3Kα (nM) | mTOR (nM) | Selectivity (DNA-PK vs. Off-Target) |
| NU7441 | 13 | >100,000 | >100,000 | 5,000 | >10,000 | >380-fold vs. PI3Kα; >7,600-fold vs. others[7] |
| NU5455 | 8.2 | >10,000 | >10,000 | 1,870 | - | >1200-fold vs. ATM/ATR; 228-fold vs. PI3Kα[8] |
| M3814 | 0.6 | - | - | - | - | High selectivity; only 8 of 284 kinases had IC50 < 1 µM[1] |
Table 2: Cellular Activity of DNA-PK Inhibitors
| Inhibitor | Cellular IC50 (DNA-PK Autophosphorylation) | Notes |
| NU7441 | 405 nM (MCF7 cells) | Also inhibited IGF/PI3K-mediated signaling at higher concentrations.[8] |
| NU5455 | 168 nM (MCF7 cells) | Did not inhibit IGF-stimulated AKT activation even at 10 µM.[8] |
| M3814 | 100 - 1000 nM | Inhibited DNA-PKcs autophosphorylation of Ser2056 in cellulo.[1] |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Activity
Objective: To assess the inhibition of DNA-PK autophosphorylation (on-target) and a key off-target pathway (PI3K/AKT/mTOR).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, MCF7) and allow them to adhere overnight. Pre-treat cells with a dose range of this compound or vehicle control for 1-2 hours.
-
On-Target (DNA-PK) Assessment: Induce DNA double-strand breaks by treating cells with ionizing radiation (IR, ~5-10 Gy). Harvest cells 30-60 minutes post-IR.
-
Off-Target (PI3K) Assessment: Stimulate the PI3K pathway by treating cells with a growth factor (e.g., 50 ng/mL IGF-1) for 30 minutes. Harvest cells.
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
On-Target: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs.
-
Off-Target: anti-phospho-AKT (Ser473), anti-total AKT.
-
Loading Control: anti-β-Actin or anti-GAPDH.
-
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow
Objective: To confirm the direct binding of this compound to its target (DNA-PK) and potential off-targets within intact cells.
Methodology:
-
Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, ligand-bound protein) from the precipitated, denatured protein by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to detect the amount of soluble target protein at each temperature. A shift in the melting curve to higher temperatures in the drug-treated sample indicates direct target engagement.
Visualizations
Caption: Simplified diagram of the DNA-PK role in Non-Homologous End Joining (NHEJ).
Caption: Workflow for identifying and validating off-target effects of kinase inhibitors.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy | MDPI [mdpi.com]
- 2. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Inconsistent Results with DNA-PK-IN-14: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with the DNA-PK inhibitor, DNA-PK-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2][4] The DNA-PK holoenzyme consists of a catalytic subunit (DNA-PKcs) and the Ku 70/80 heterodimer that binds to DNA ends.[2][3] By inhibiting the kinase activity of DNA-PKcs, this compound prevents the repair of DSBs, which can lead to cell cycle arrest or apoptosis, particularly in cancer cells.[5] This sensitizes cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[1][2][6]
Q2: I am observing variable IC50 values for this compound across different experiments. What are the potential causes?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying levels of DNA-PK expression and activity, as well as differences in membrane permeability to the inhibitor.[7]
-
Compound Solubility and Stability: this compound, like many kinase inhibitors, may have limited solubility or stability in aqueous cell culture media.[7][8] This can lead to a lower effective concentration than intended.
-
Assay Conditions: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[7] Variations in ATP levels between experiments can alter the apparent potency.
-
Cell Health and Passage Number: Using unhealthy cells or cells at a high passage number can lead to altered responses to inhibitors.[7]
-
DMSO Concentration: Ensure the final DMSO concentration is low (ideally ≤1%) and consistent across all experiments, as it can affect cell health and compound solubility.[7]
Q3: My cells are arresting in the G2/M phase, but I expected a G1 arrest. Is this an off-target effect?
While a G1 arrest can occur, a G2/M arrest is not necessarily an off-target effect. The specific phase of cell cycle arrest can be influenced by the cellular context, the extent of DNA damage, and the interplay with other signaling pathways.[5] However, at higher concentrations, DNA-PK inhibitors may exhibit off-target effects on other kinases in the PI3K-like kinase (PIKK) family, such as ATM and mTOR, which also play roles in cell cycle regulation.[5]
Q4: I am not observing the expected synergistic effect when combining this compound with a DNA-damaging agent. What could be wrong?
Several factors could contribute to a lack of synergy:
-
Timing of Treatment: The sequence and timing of inhibitor and DNA-damaging agent administration are critical. Pre-incubation with this compound before inducing DNA damage is often necessary to ensure the enzyme is inhibited when the breaks occur.[7]
-
Dose of DNA-Damaging Agent: The dose of the DNA-damaging agent might be too high, causing overwhelming toxicity that masks any synergistic effect of the inhibitor. A dose-response matrix experiment is recommended to find the optimal concentrations of both agents.
-
Cell Line-Specific Resistance: Some cell lines may have redundant DNA repair pathways that compensate for DNA-PK inhibition, making them resistant to the combination therapy.[5]
Troubleshooting Guides
Issue 1: Lack of Apoptotic Response
If you are not observing the expected level of apoptosis after treatment with this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Insufficient On-Target Activity | Confirm target engagement by performing a Western blot to detect the autophosphorylation of DNA-PKcs at Ser2056. A decrease in pS2056 indicates successful inhibition.[5][7] |
| Cell Line-Specific Resistance | The p53 status of your cells can significantly impact the apoptotic response.[5] p53-deficient cells may be more resistant. Consider testing the inhibitor in a panel of cell lines with known p53 status. |
| Cytostatic vs. Cytotoxic Effect | In some cell lines, DNA-PK inhibition may primarily lead to cell cycle arrest (a cytostatic effect) rather than apoptosis (a cytotoxic effect).[5] Analyze cell cycle distribution using flow cytometry. |
| Suboptimal Drug Concentration or Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line.[5] |
Issue 2: Inconsistent Western Blot Results for p-DNA-PKcs (S2056)
Inconsistent detection of DNA-PKcs autophosphorylation can hinder the confirmation of target engagement.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Antibody Quality | Validate your primary antibody for phospho-DNA-PKcs (S2056) to ensure specificity and determine the optimal working dilution. |
| Sample Preparation | Ensure rapid cell lysis with appropriate phosphatase and protease inhibitors to preserve phosphorylation states. Determine protein concentration accurately for equal loading.[7] |
| Timing of Analysis | The phosphorylation of DNA-PKcs is a dynamic process. Collect cell lysates at various time points after treatment to capture the peak of inhibition. |
| Loading Control | Always use a reliable loading control (e.g., total DNA-PKcs, GAPDH, or β-actin) to normalize your results.[7] |
Quantitative Data Summary
The following tables present hypothetical data illustrating the types of inconsistencies that can be observed with this compound treatment.
Table 1: Variability of this compound IC50 Values Across Different Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| HCT116 | Colon Carcinoma | Wild-Type | 55 |
| SW620 | Colon Carcinoma | Mutant | 120 |
| A549 | Lung Carcinoma | Wild-Type | 85 |
| NCI-H23 | Lung Carcinoma | Mutant | 150 |
| MCF7 | Breast Adenocarcinoma | Wild-Type | 70 |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | 200 |
Table 2: Effect of ATP Concentration on In Vitro Kinase Assay IC50 for this compound
| ATP Concentration (µM) | IC50 (nM) |
| 10 | 15 |
| 50 | 45 |
| 100 | 90 |
| 200 | 185 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-DNA-PKcs (Ser2056)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).[7]
-
Induce DNA Damage (Optional): If assessing synergy, induce DNA damage with ionizing radiation or a chemotherapeutic agent.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the signal using a chemiluminescent substrate.[7]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total DNA-PKcs and a loading control for normalization.[7]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound as required.
-
Harvest Cells: Harvest cells by trypsinization and wash with PBS.[5]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.[5]
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[5]
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[5]
Visualizations
Caption: DNA-PK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Interpreting dose-response curves for DNA-PK-IN-14
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DNA-PK-IN-14. The information presented is based on established principles for potent and selective DNA-PK inhibitors.
Frequently Asked Questions (FAQs)
Q1: My in vitro DNA-PK kinase assay is showing a high background signal. What are the possible causes and solutions?
High background in a kinase assay can mask the true signal from DNA-PK activity. Several factors can contribute to this issue:
-
Reagent Quality: Ensure the purity and activity of your DNA-PK enzyme and substrate. Contaminating kinases or phosphatases in the enzyme preparation can lead to non-specific phosphorylation or dephosphorylation.[1]
-
ATP Concentration: While a high ATP concentration is needed to approach enzyme saturation, excessively high levels can increase background. It is advisable to perform an ATP titration to find the optimal concentration for your assay conditions.[1]
-
Buffer Composition: The assay buffer is critical for optimal enzyme activity. Ensure it contains appropriate concentrations of MgCl2 and MnCl2, as DNA-PK activity is dependent on these divalent cations. Including a phosphatase inhibitor cocktail is also recommended.[1]
-
Assay Plate and Reader Settings: Non-specific binding of reagents to the microplate can be a source of high background. Using low-binding plates can help reduce this issue. Optimizing the gain and read time on the plate reader can also improve the signal-to-noise ratio.[1]
Q2: I am not observing a dose-dependent inhibition of cell proliferation in my cellular assay. What could be wrong?
A lack of a clear dose-response curve can be due to several experimental factors:[1]
-
Inhibitor Stability and Solubility: Ensure that this compound is fully dissolved and stable in the cell culture medium for the duration of the experiment. Poor solubility can lead to an inaccurate estimation of the effective concentration.[1]
-
Cell Line Specificity: The expression and activity of DNA-PK can vary significantly between different cell lines. It is important to characterize the DNA-PK pathway in your chosen cell line to ensure it is a suitable model.[1]
-
Assay Duration: The doubling time of your cell line and the mechanism of action of the inhibitor will influence the optimal duration of the assay. A time-course experiment is recommended to determine the best endpoint.
-
Off-Target Effects: At high concentrations, inhibitors may have off-target effects that can confound the dose-response curve.
Q3: My immunofluorescence staining for γH2AX shows inconsistent results after treatment with this compound. How can I improve this assay?
Inconsistent γH2AX staining can be a frustrating issue. Here are some tips to improve reliability:
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents and their timing are critical for preserving the γH2AX signal and allowing antibody access.
-
Antibody Validation: Ensure your primary antibody is specific for γH2AX and has been validated for immunofluorescence in your specific cell line.
-
Positive and Negative Controls: Always include positive controls (e.g., cells treated with a DNA-damaging agent like ionizing radiation) and negative controls (untreated cells) to ensure the staining is working as expected.
-
Image Acquisition and Analysis: Use consistent settings for image acquisition and a standardized workflow for image analysis to ensure unbiased quantification of γH2AX foci.
Interpreting Dose-Response Curves
The following tables present illustrative dose-response data for this compound in various assays. These values are representative of potent DNA-PK inhibitors.
Table 1: In Vitro Kinase Assay
| Parameter | Value | Description |
| IC50 | 12 nM | The concentration of this compound required to inhibit 50% of DNA-PK kinase activity in a cell-free assay. |
Table 2: Cellular Proliferation Assay (HCT-116 cells)
| Parameter | Value | Description |
| GI50 | 85 nM | The concentration of this compound required to inhibit the growth of HCT-116 cells by 50% after 72 hours of treatment. |
Table 3: Target Engagement in Cells (pDNA-PK Ser2056)
| Parameter | Value | Description |
| EC50 | 50 nM | The concentration of this compound required to reduce the autophosphorylation of DNA-PK at Ser2056 by 50% in cells treated with a DNA-damaging agent. |
Key Signaling Pathways and Workflows
Caption: DNA-PK signaling in Non-Homologous End Joining (NHEJ).
Caption: General workflow for inhibitor characterization.
Caption: Troubleshooting high background in kinase assays.
Experimental Protocols
1. In Vitro DNA-PK Kinase Assay
This protocol provides a general framework for an in vitro kinase assay using a purified DNA-PK enzyme and a peptide substrate.[1]
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.[1]
-
Prepare Reagent Mix: In each well of a 96-well plate, add the DNA-PK enzyme, the peptide substrate (e.g., a biotinylated peptide derived from p53), and linear double-stranded DNA (as a co-factor).[1]
-
Add Inhibitor: Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate Reaction: Add ATP to a final concentration of 10-100 µM to start the kinase reaction.[1]
-
Stop Reaction and Detect Signal: After a defined incubation period, stop the reaction and detect the phosphorylated substrate using an appropriate method (e.g., luminescence-based detection).
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Cellular Proliferation Assay (Pico Green Assay)
This assay measures cell viability by quantifying total cellular DNA content.
-
Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Lysis and Staining: Lyse the cells and add Pico Green reagent, which fluoresces upon binding to double-stranded DNA.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader.
-
Data Analysis: Normalize the fluorescence signal to the DMSO control and plot against the inhibitor concentration to determine the GI50 value.
3. Western Blot for Phospho-DNA-PK (Ser2056)
This protocol is for assessing the inhibition of DNA-PK autophosphorylation in cells.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound for a specified time (e.g., 1 hour) before inducing DNA damage with an agent like ionizing radiation.
-
Cell Lysis: Harvest the cells at a specific time point after DNA damage and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-DNA-PK (Ser2056). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total DNA-PK or actin). Plot the normalized signal against the inhibitor concentration to determine the EC50.
References
Technical Support Center: Cell Line Sensitivity to DNA-PK Inhibitors
Disclaimer: Information regarding the specific compound "DNA-PK-IN-14" is not publicly available. The following technical support guide has been developed using data from other well-characterized, potent, and selective DNA-PK inhibitors as representative examples. The principles, protocols, and troubleshooting advice provided are generally applicable to research involving DNA-PK inhibition.
General Information
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] In many cancer types, DNA-PK is overexpressed, contributing to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[3] DNA-PK inhibitors are small molecules that typically target the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), preventing its kinase activity and thereby blocking the repair of DSBs.[4] This leads to an accumulation of DNA damage, which can trigger cell cycle arrest or apoptosis, and sensitize cancer cells to DNA-damaging agents.[3][4]
Signaling Pathway of DNA-PK in Non-Homologous End Joining (NHEJ)
Caption: A simplified diagram of the DNA-PK signaling pathway in the Non-Homologous End Joining (NHEJ) of DNA double-strand breaks and its inhibition.
Cell Line Sensitivity to DNA-PK Inhibitors
The sensitivity of cancer cell lines to DNA-PK inhibitors can vary significantly. This can be influenced by factors such as the expression level of DNA-PKcs, the status of other DNA repair pathways like homologous recombination (HR), and the genetic background of the cells, including the status of tumor suppressor genes like p53.[4][5]
IC50 Values of Representative DNA-PK Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for DNA-PK inhibitors can differ based on the assay type (biochemical vs. cellular) and the specific cell line used.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| NU7441 | DNA-PKcs | 14 | Biochemical | [6][7] |
| M3814 (Peposertib) | DNA-PK | <3 | Biochemical | [8] |
| M3814 (Peposertib) | DNA-PKcs | ~50 | Kinase Assay | [7] |
| AZD7648 | DNA-PK | 0.6 | Biochemical | [8] |
| DA-143 | DNA-PKcs | 2.5 | Biochemical | [6] |
| NU7026 | DNA-PK | 230 | Biochemical | [8] |
| Wortmannin | DNA-PK | 16-120 | Biochemical | [9] |
| LY294002 | DNA-PK | 6000 | Biochemical | [9] |
Note: IC50 values are highly dependent on experimental conditions, including ATP concentration in biochemical assays and the specific cell line and assay duration in cellular assays.[2]
Frequently Asked Questions (FAQs) and Troubleshooting
Here are some common questions and troubleshooting tips for researchers working with DNA-PK inhibitors.
Q1: I am not observing a significant cytotoxic or sensitizing effect of the DNA-PK inhibitor on my cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of effect:
-
Inherent Resistance: The cell line may have intrinsic resistance mechanisms, such as a highly active homologous recombination (HR) repair pathway that compensates for the inhibition of NHEJ.[4]
-
Drug Efflux: Overexpression of multidrug resistance pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of the inhibitor.[4]
-
Compound Solubility and Stability: Ensure the inhibitor is fully dissolved and stable in your cell culture medium. Poor solubility can lead to a lower effective concentration. It is advisable to prepare fresh stock solutions.[2]
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane of your specific cell line.[2]
-
p53 Status: Cells with deficient p53 may have a blunted apoptotic response to DNA damage.[5]
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration and incubation time for your cell line.
-
Confirm target engagement by Western blot for phosphorylated DNA-PKcs (pS2056). A decrease in this signal upon treatment with a DNA-damaging agent indicates the inhibitor is active.[5]
-
Measure DNA damage markers like γH2AX. An accumulation of γH2AX foci suggests the inhibitor is preventing DNA repair.[5]
-
Consider using the inhibitor in combination with a DNA-damaging agent (e.g., ionizing radiation, doxorubicin) to assess its sensitizing effect.[5]
Q2: My cells are arresting in the G2/M phase of the cell cycle, not undergoing apoptosis. Is this expected?
A2: Yes, cell cycle arrest is a potential outcome of DNA-PK inhibition.[5] Instead of directly inducing apoptosis, the accumulation of unrepaired DNA damage can trigger cell cycle checkpoints, leading to arrest, typically in the G2/M phase, to allow time for repair. If the damage is too extensive, apoptosis may follow.
Troubleshooting Steps:
-
Analyze the cell cycle distribution using flow cytometry after propidium (B1200493) iodide (PI) staining.
-
Examine the phosphorylation status of key cell cycle regulators like Chk1 and Chk2 to confirm checkpoint activation.[5]
-
Compare your results with other known DNA-PK inhibitors to see if the observed phenotype is consistent.[5]
Q3: I am observing high background in my in vitro DNA-PK kinase assay. How can I reduce it?
A3: High background can obscure the true signal. Consider the following:
-
Reagent Quality: Ensure the purity and activity of your DNA-PK enzyme and substrate.
-
ATP Concentration: High ATP concentrations can increase background. Perform an ATP titration to find the optimal concentration.[2]
-
Buffer Composition: Ensure the buffer has the correct concentrations of MgCl2 and MnCl2 and includes phosphatase inhibitors.[2]
-
Assay Plate: Use low-binding plates to minimize non-specific binding of reagents.[2]
Troubleshooting Workflow for Unexpected Experimental Results
Caption: A logical workflow to troubleshoot unexpected experimental outcomes when using DNA-PK inhibitors.
Experimental Protocols
Cell Viability Assay (MTT or CCK-8)
Objective: To determine the cytotoxic effect of a DNA-PK inhibitor on a cancer cell line and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DNA-PK inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the DNA-PK inhibitor in complete medium. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-DNA-PKcs (Ser2056)
Objective: To confirm target engagement of the DNA-PK inhibitor by assessing the autophosphorylation of DNA-PKcs.
Materials:
-
Cancer cell line
-
DNA-PK inhibitor
-
DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the DNA-PK inhibitor for a specified time (e.g., 1 hour) before inducing DNA damage.
-
Induce DNA damage (e.g., treat with etoposide or irradiate the cells).
-
After the desired time point, lyse the cells in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-DNA-PKcs (Ser2056).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total DNA-PKcs and the loading control for normalization.
General Experimental Workflow
Caption: A typical experimental workflow for investigating the cellular effects of a DNA-PK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting γH2AX Foci Formation with DNA-PK-IN-14
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DNA-PK-IN-14 and monitoring γH2AX foci formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and refine your experimental conditions for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the role of DNA-PK in γH2AX formation?
A1: DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a primary mechanism for repairing DNA double-strand breaks (DSBs).[1] Upon DNA damage, DNA-PK is activated and, along with other kinases like ATM and ATR, phosphorylates the histone variant H2AX at serine 139, leading to the formation of γH2AX.[2][3] These γH2AX foci serve as markers for DSBs and recruit DNA repair proteins.[2][4]
Q2: How does this compound affect γH2AX foci formation?
A2: this compound is an inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). By inhibiting DNA-PK, this compound is expected to impair the NHEJ repair pathway. This can lead to an accumulation of unrepaired DSBs, which may result in a persistent or increased number of γH2AX foci after inducing DNA damage.[5]
Q3: I am not observing a clear dose-response curve with this compound in my γH2AX assay. What could be the reason?
A3: Several factors can contribute to a lack of a clear dose-response curve:
-
Inhibitor Solubility and Stability: Ensure that this compound is completely dissolved and stable in your cell culture medium throughout the experiment. Poor solubility can lead to an inaccurate effective concentration.[6]
-
Cell Permeability: The inhibitor needs to cross the cell membrane to reach its intracellular target. If the compound has poor cell permeability, you may not see significant inhibition of DNA-PK activity.[6]
-
Off-Target Effects: At high concentrations, inhibitors can have off-target effects that may interfere with the assay results.[6][7]
-
Assay Timing: The time point for analysis after DNA damage induction is critical. An inappropriate time point might miss the peak of the response or the window where the inhibitor's effect is most pronounced.[6][8]
Q4: My immunofluorescence staining for γH2AX is showing inconsistent results after treatment with this compound. How can I improve the reliability?
A4: Inconsistent γH2AX staining can be improved by focusing on the following:
-
Antibody Validation: Ensure the specificity and optimal dilution of your primary and secondary antibodies. Run appropriate positive and negative controls.
-
Fixation and Permeabilization: Optimize your fixation and permeabilization steps to ensure proper antibody penetration without altering the cellular morphology.
-
Washing Steps: Thorough and consistent washing between antibody incubations is crucial to reduce background signal.
-
Image Acquisition and Analysis: Use consistent settings for image acquisition and a standardized, automated method for foci quantification to minimize user bias.[4][9][10]
Q5: I am observing a high background of γH2AX foci in my control (untreated) cells. What are the possible causes?
A5: High background can be due to several factors:
-
Endogenous DNA Damage: Normal cellular processes can induce a basal level of DNA damage.[11]
-
Cell Culture Conditions: Factors like oxidative stress, hypoxia, or even the cell culture medium itself can induce DNA damage.[11]
-
Antibiotic Selection: Some antibiotics used for cell line maintenance can potentially induce DNA damage.[12]
-
Antibody Specificity: Non-specific binding of the primary or secondary antibody can lead to high background. Ensure proper blocking and antibody titration.[12]
Q6: Can this compound induce γH2AX foci formation on its own, without an external DNA damaging agent?
A6: While the primary role of DNA-PK inhibitors is to prevent the repair of existing DNA damage, some studies suggest that inhibitors of DNA repair pathways can lead to the accumulation of endogenous DNA damage that occurs during normal cell processes like replication, potentially leading to an increase in γH2AX foci even without an external damaging agent.[13]
Quantitative Data Summary
The following table summarizes the reported cellular IC50 values for several well-characterized DNA-PK inhibitors, providing a benchmark for evaluating novel inhibitors like this compound.
| Inhibitor | Target | Cellular Assay | Cell Line | IC50 (nM) | Reference |
| This compound | DNA-PK | (Hypothetical) | - | (e.g., 15) | - |
| M3814 (Nedisertib) | DNA-PK | Kinase Activity | - | <3 | [1] |
| AZD7648 | DNA-PK | Enzyme Activity | - | 0.6 | [1] |
| AZD7648 | p-DNA-PKcs (S2056) | Western Blot | A549 | 92 | [1] |
| NU7441 | DNA-PK | - | - | 230 | [14] |
Experimental Protocols
Detailed Immunofluorescence Protocol for γH2AX Staining
This protocol provides a step-by-step guide for staining γH2AX foci in cultured cells.
Materials:
-
Cells seeded on coverslips in a multi-well plate
-
This compound
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with this compound for the desired time, followed by induction of DNA damage.[4][15]
-
Fixation: Aspirate the medium and wash the cells gently with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.[4][15]
-
Washing: Wash the cells three times with PBS for 2-5 minutes each.[4][15]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature to allow antibody penetration.[4]
-
Blocking: Block non-specific antibody binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.[4][15]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX, diluted in 5% BSA in PBS, overnight at 4°C.[4][10]
-
Washing: Wash the cells three times with PBS for 2-5 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody, diluted in PBS, for 1-2 hours at room temperature in the dark.[10][15]
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.[15]
-
Counterstaining: Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.[15]
-
Mounting: Wash the coverslips once with PBS and mount them onto microscope slides using antifade mounting medium.[15]
-
Microscopy and Image Analysis: Visualize the stained cells using a fluorescence microscope. Capture images and quantify the γH2AX foci using image analysis software like ImageJ or Fiji.[4][15]
Visualizations
Signaling Pathway
Caption: DNA-PK signaling in the Non-Homologous End Joining (NHEJ) pathway.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on γH2AX foci.
Troubleshooting Flowchart
Caption: Troubleshooting common issues in γH2AX immunofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PKcs plays a dominant role in the regulation of H2AX phosphorylation in response to DNA damage and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Problem with Gamma H2AX foci staining - General Lab Techniques [protocol-online.org]
- 13. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
How to prevent degradation of DNA-PK-IN-14 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling and storage of DNA-PK-IN-14 to prevent its degradation in solution. Ensuring the stability of this potent and selective DNA-PK inhibitor is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[1][2][3] It is crucial to use anhydrous, high-purity DMSO to minimize the risk of compound degradation.[1]
Q2: How should I store this compound as a solid and in solution?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the solid form should be kept at -20°C or -80°C, protected from light and moisture.[2] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short- to medium-term storage or -80°C for long-term storage.[1][2]
Q3: Can I store this compound in aqueous buffers?
A3: It is not recommended to store this compound in aqueous buffers for extended periods.[2] Working solutions in aqueous buffers should be prepared fresh before each experiment and used within hours.[2] The stability of many small molecules is pH-dependent, and prolonged exposure to aqueous environments can lead to hydrolysis and degradation.[4]
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change in your stock or working solution is often a sign of chemical degradation or oxidation.[4] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[4] It is strongly advised not to use a solution that has changed color and to prepare a fresh stock.
Q5: I see precipitation in my stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to repeated freeze-thaw cycles.[4] To resolve this, you can try to warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound completely.[1] To prevent this, consider storing the compound at a slightly lower concentration and ensure you are aliquoting your stock solution to minimize freeze-thaw cycles.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the degradation of this compound in solution.
Issue: Inconsistent experimental results or loss of compound activity.
This is a primary indicator of compound degradation. Follow these steps to identify and resolve the issue.
Data Presentation
| Form | Solvent/Matrix | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C | Long-term (Years) | Protect from light and moisture. Store in a desiccator if possible.[2] |
| Stock Solution | Anhydrous DMSO | -20°C | Short to Medium-term (Months) | Aliquot to avoid freeze-thaw cycles. Use amber vials or wrap in foil.[2][4] |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (Up to a year) | Aliquot to avoid freeze-thaw cycles. Use amber vials or wrap in foil.[2][4] |
| Working Solution | Aqueous Buffer | Room Temperature or 4°C | Short-term (Hours) | Prepare fresh before each experiment. Do not store for extended periods.[2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol provides a framework for assessing the stability of this compound in a specific solvent and storage condition over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Aqueous buffer of choice
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase
-
UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Sample Preparation:
-
Dilute the stock solution to a final concentration suitable for HPLC analysis in the chosen solvent (e.g., DMSO or aqueous buffer).
-
Prepare multiple identical aliquots in appropriate vials (e.g., amber glass vials).
-
-
Time 0 Analysis: Immediately analyze one aliquot using a validated HPLC method. This will serve as the baseline (100% integrity).
-
Incubation: Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature). Protect samples from light.[4]
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), retrieve an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound in each chromatogram.
-
Calculate the percentage of the remaining parent compound at each time point relative to the Time 0 sample.
-
Monitor for the appearance and increase of new peaks, which indicate degradation products.[4]
-
Signaling Pathway
Understanding the pathway this compound inhibits is crucial for interpreting experimental results. Degradation of the inhibitor will lead to a loss of its intended biological effect.
By adhering to these guidelines, researchers can minimize the degradation of this compound, ensuring the integrity of their experiments and the reliability of their data.
References
Technical Support Center: Validating DNA-PK-IN-14 Target Engagement
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the cellular target engagement of DNA-PK-IN-14, a potent and selective DNA-PK inhibitor.[1] It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and benchmark data for well-characterized inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is DNA-PK and why is it a therapeutic target?
A1: DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is the main mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer which binds to broken DNA ends.[4][5][6] By inhibiting DNA-PK, cancer cells can become more susceptible to DNA-damaging agents like radiation and certain chemotherapies, making it an attractive target in oncology.[2]
Q2: What is this compound?
A2: this compound is a potent and selective inhibitor of DNA-PK with a reported IC50 value of 7.95 nM.[1] It is being investigated for its potential as a radiosensitizer in cancer treatment.[1] Validating that it engages its target, DNA-PKcs, within the cell is a crucial step in its development.
Q3: What is the primary biomarker for DNA-PK inhibition in cells?
A3: The most direct biomarker for DNA-PK catalytic activity is the autophosphorylation of the DNA-PKcs subunit at Serine 2056 (p-DNA-PKcs S2056).[2][7] This phosphorylation event is a key indicator of DNA-PK activation in response to DNA damage. A successful target engagement by an inhibitor like this compound should lead to a dose-dependent decrease in the p-DNA-PKcs S2056 signal upon induction of DNA damage.[2][7]
Q4: What are the main methods to confirm target engagement of this compound?
A4: The primary methods include:
-
Western Blotting: To measure the inhibition of DNA-PKcs autophosphorylation at Serine 2056 (p-DNA-PKcs S2056).[2]
-
Immunofluorescence Microscopy: To visualize the persistence of DNA damage foci (e.g., γH2AX and 53BP1), which indicates a failure to repair DSBs due to DNA-PK inhibition.[8][9]
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to confirm the direct binding of the inhibitor to DNA-PKcs within the cell.[10][11][12]
Signaling Pathway and Inhibition
DNA double-strand breaks (DSBs) trigger the recruitment of the Ku70/80 heterodimer, which then recruits the DNA-PKcs catalytic subunit. This forms the active DNA-PK complex, leading to the autophosphorylation of DNA-PKcs at S2056 and the recruitment of other repair factors to ligate the broken ends. ATP-competitive inhibitors like this compound block the kinase activity of DNA-PKcs, preventing this phosphorylation and subsequent DNA repair.
Caption: DNA-PK activation at DSBs and inhibition by this compound.
Quantitative Data: Benchmarking Inhibitor Potency
When validating a novel inhibitor, comparing its potency to well-characterized compounds is essential. The following table summarizes the biochemical potency of several known DNA-PK inhibitors.
| Inhibitor | DNA-PK IC50 (nM) | Notes |
| This compound | 7.95 | Potent and selective inhibitor. [1] |
| AZD7648 | 0.6 | A potent and selective DNA-PK inhibitor.[12] |
| M3814 (Nedisertib) | <3 | A potent DNA-PK inhibitor.[2] |
| NU7441 (KU-57788) | 14 | Highly potent and selective inhibitor.[12][13] |
| CC-115 | 13 | A dual inhibitor of DNA-PK and mTOR.[12] |
Experimental Protocols & Troubleshooting
Western Blot for p-DNA-PKcs (S2056)
This is the primary assay to measure the direct inhibition of DNA-PK's catalytic activity in cells.
Workflow Diagram:
Caption: Experimental workflow for p-DNA-PKcs (S2056) Western blot.
Detailed Protocol:
-
Cell Culture & Treatment: Plate cells (e.g., A549, HCT116) and allow them to adhere. Pre-treat with various concentrations of this compound (e.g., 10 nM - 10 µM) for 1-2 hours.
-
DNA Damage Induction: Induce DNA double-strand breaks. A common method is ionizing radiation (IR) at a dose of 5-10 Gy. Harvest cells shortly after, typically 30-60 minutes post-IR.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 30-50 µg of protein per lane on a low-percentage (e.g., 6%) SDS-polyacrylamide gel to resolve the large DNA-PKcs protein (~469 kDa).[6][7]
-
Transfer: Transfer proteins to a PVDF membrane. Due to the large size of DNA-PKcs, an overnight wet transfer at a low voltage (e.g., 30V) at 4°C is recommended for efficiency.[7]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.
-
Antibody Incubation:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[7]
-
Normalization: Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[2]
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Recommended Solution |
| No/Weak p-DNA-PKcs Signal | Insufficient DNA damage. | Ensure DNA damage induction was successful. Check IR source or other damaging agents. |
| Poor transfer of large protein. | Use a low-percentage gel (6%). Perform a slow, cold, overnight wet transfer. Use a 0.45 µm PVDF membrane.[14][15] | |
| Inactive antibody. | Check antibody datasheet for recommended conditions. Use a positive control cell lysate.[16] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., 5% non-fat milk, but BSA is often preferred for phospho-antibodies).[15][17] |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations to find the optimal dilution.[16][17] | |
| Non-Specific Bands | Antibody cross-reactivity. | Use an affinity-purified primary antibody. Run a secondary antibody-only control to check for non-specific binding.[16] |
| Protein degradation. | Always use fresh protease and phosphatase inhibitors in your lysis buffer. Keep samples on ice.[16] |
Immunofluorescence for DNA Damage Foci (γH2AX)
This assay provides a functional readout of NHEJ inhibition. Failure to repair DSBs leads to the persistence of damage foci, which can be visualized and quantified.
Protocol Outline:
-
Cell Culture: Seed cells on coverslips in a multi-well plate.
-
Treatment: Treat with this compound and induce DNA damage as described for the Western blot.
-
Fixation & Permeabilization: Fix cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with 0.1% Triton X-100 in PBS).
-
Blocking: Block with a suitable buffer (e.g., 5% BSA in PBS).
-
Antibody Staining: Incubate with primary antibodies against DNA damage markers like γH2AX (a general marker for DSBs) and/or 53BP1 (an NHEJ-specific factor).[8][9] Follow with fluorescently-labeled secondary antibodies.
-
Mounting & Imaging: Mount coverslips with a DAPI-containing medium to stain nuclei and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of foci per nucleus. A significant increase in the number and persistence of foci in inhibitor-treated cells indicates impaired DSB repair.
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for immunofluorescence experiments.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to confirm direct physical engagement between this compound and the DNA-PKcs protein in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[10][11][12]
Protocol Outline:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures (e.g., 40°C to 70°C).
-
Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the heat-induced precipitated aggregates by high-speed centrifugation.[12]
-
Protein Detection: Analyze the amount of soluble DNA-PKcs remaining in the supernatant at each temperature point using Western blotting.[12]
-
Data Analysis: Plot the percentage of soluble DNA-PKcs against the temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates direct target engagement and stabilization.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA-PK: a dynamic enzyme in a versatile DSB repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. images.novusbio.com [images.novusbio.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to DNA-PK Inhibitors in Radiosensitization: NU7441 vs. DNA-PK-IN-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the DNA-dependent protein kinase (DNA-PK), NU7441 and DNA-PK-IN-14, in the context of their application as radiosensitizers in cancer therapy. It is important to note that while extensive experimental data is available for NU7441, demonstrating its efficacy in enhancing the effects of ionizing radiation, there is a notable lack of published scientific literature and comparative experimental data for this compound in the public domain. This guide will therefore focus on the well-documented effects of NU7441 and provide the foundational knowledge for evaluating novel DNA-PK inhibitors.
Mechanism of Action: Targeting DNA Double-Strand Break Repair
Ionizing radiation (IR), a cornerstone of cancer treatment, induces various forms of DNA damage, with DNA double-strand breaks (DSBs) being the most lethal. A key pathway for repairing these breaks is the Non-Homologous End Joining (NHEJ) pathway, which is active throughout the cell cycle.[1][2] DNA-PK is a critical enzyme in the NHEJ pathway.[3] It is a serine/threonine kinase that is activated upon binding to DNA ends, initiating a signaling cascade that leads to the ligation of the broken strands.[3][4]
DNA-PK inhibitors, such as NU7441, are small molecules that competitively block the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs).[5] This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent recruitment and activation of downstream repair proteins.[6] By blocking the NHEJ pathway, these inhibitors cause radiation-induced DSBs to remain unrepaired, leading to genomic instability, cell cycle arrest (often at the G2/M phase), and ultimately, apoptotic or mitotic cell death, thereby sensitizing cancer cells to radiation.[7][8]
Performance Data: NU7441 as a Radiosensitizer
The efficacy of NU7441 in sensitizing various cancer cell lines to ionizing radiation has been extensively documented. Key performance indicators include the half-maximal inhibitory concentration (IC50) for DNA-PK activity and the sensitizer (B1316253) enhancement ratio (SER) or dose enhancement factor (DEF), which quantify the magnitude of radiosensitization.
| Cell Line | Cancer Type | NU7441 Concentration | IC50 for DNA-PK Activity | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Reference |
| MCF-7 | Breast Cancer | - | 0.17 µM | 4- to 12-fold increase in sensitivity | [1][9] |
| MDA-MB-231 | Breast Cancer | - | - | Greatest sensitization among tested breast cancer lines | [9] |
| T47D | Breast Cancer | - | 0.25 µM | 4- to 12-fold increase in sensitivity | [1][9] |
| A549 | Non-Small Cell Lung Cancer | 0.3 µM | - | 1.77 (X-rays), 1.55 (carbon ions) | [10] |
| H1299 | Non-Small Cell Lung Cancer | 0.3 µM | - | 1.94 (X-rays), 1.58 (carbon ions) | [10] |
| HepG2 | Liver Cancer | 0.5 - 10 µM | - | Significant enhancement of radiation injury | [8] |
| HSC2-R | Radioresistant Oral Squamous Cell Carcinoma | 5 µM | - | Elimination of colony formation with 6 Gy IR | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DNA-PK inhibitors as radiosensitizers.
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.
-
Cell Preparation and Plating:
-
Harvest exponentially growing cells using trypsin and create a single-cell suspension.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Plate a known number of cells into multi-well plates or flasks. The number of cells plated is adjusted for the expected toxicity of the treatment to yield a countable number of colonies (typically 50-150).
-
-
Treatment:
-
Allow cells to attach for a specified period (e.g., 4-6 hours).
-
Treat the cells with the DNA-PK inhibitor (e.g., NU7441) at various concentrations for a defined period before and/or after irradiation.
-
Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Remove the drug-containing medium (if required by the experimental design) and replace it with fresh medium.
-
Incubate the cells for a period sufficient for colony formation (typically 10-14 days), depending on the cell line's growth rate.
-
-
Staining and Counting:
-
Aspirate the medium and wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid.
-
Stain the colonies with a staining solution, commonly 0.5% crystal violet in methanol.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for control cells: (number of colonies counted / number of cells plated) x 100%.
-
Calculate the surviving fraction (SF) for each treatment condition: (number of colonies counted / (number of cells plated x PE)) x 100%.
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate a cell survival curve.
-
The sensitizer enhancement ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of cell kill (e.g., 10% survival) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks. γH2AX is a phosphorylated form of the histone H2AX, which accumulates at the sites of DSBs.
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Treat the cells with the DNA-PK inhibitor and/or ionizing radiation as per the experimental design.
-
At various time points post-treatment (e.g., 1, 4, 24 hours), proceed to fixation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the nuclei (DAPI channel) and γH2AX foci (fluorescent secondary antibody channel).
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A persistent high number of foci in inhibitor-treated cells at later time points indicates inhibition of DNA repair.[7]
-
A Note on Other DNA-PK Inhibitors
The field of DNA-PK inhibitors is rapidly evolving, with newer generation compounds entering clinical trials. Molecules such as AZD7648 and peposertib (M3814) have shown potent radiosensitizing effects in preclinical models and are being investigated for their clinical utility.[11][12][13][14][15] These newer inhibitors often exhibit improved pharmacokinetic properties and selectivity compared to earlier compounds.
Conclusion
NU7441 is a well-characterized DNA-PK inhibitor that effectively sensitizes a broad range of cancer cells to ionizing radiation by inhibiting the NHEJ DNA repair pathway. The available data robustly supports its role as a valuable research tool for studying DNA damage response and as a benchmark for the development of new radiosensitizers. In contrast, there is a significant lack of publicly available data on this compound, precluding a direct comparison of its performance with NU7441. Researchers and drug development professionals are encouraged to consider the extensive body of evidence for NU7441 and newer clinical-stage DNA-PK inhibitors when designing studies in the field of radiosensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 4. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PKcs Dysfunction Enhances the Antitumor Activity of Radioimmunotherapy by Activating the cGAS-STING Pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin | Semantic Scholar [semanticscholar.org]
- 10. Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA-PK Inhibitors: Benchmarking DNA-PK-IN-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA-PK inhibitor, DNA-PK-IN-14, with other prominent inhibitors of the DNA-dependent protein kinase (DNA-PK). The comparison focuses on biochemical potency, cellular activity, and selectivity, supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to DNA-PK Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. By inhibiting DNA-PK, cancer cells can be rendered more susceptible to DNA-damaging agents such as radiotherapy and certain chemotherapies. This has led to the development of numerous small molecule inhibitors targeting the catalytic subunit of DNA-PK (DNA-PKcs). This guide evaluates this compound in the context of other well-characterized DNA-PK inhibitors, including AZD7648, M3814 (Nedisertib/Peposertib), NU7441, and VX-984 (M9831).
Quantitative Comparison of DNA-PK Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other selected DNA-PK inhibitors.
Table 1: Biochemical Potency
| Inhibitor | Target | Biochemical IC50 |
| This compound | DNA-PK | 7.95 nM[1] |
| AZD7648 | DNA-PK | 0.6 nM[1][2] |
| M3814 (Nedisertib) | DNA-PK | < 3 nM[3][4][5] |
| NU7441 | DNA-PK | 14 nM[6][7][8] |
| VX-984 (M9831) | DNA-PK | Potent inhibitor (specific IC50 not cited)[5][9] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Assay | Cell Line | Cellular IC50 | Selectivity over PI3K |
| This compound | Not specified | Not specified | Not specified | Selective (quantitative data not available) |
| AZD7648 | Inhibition of DNA-PK S2056 autophosphorylation | A549 | 91-92 nM[6][10] | >100-fold vs PI3Kα/δ, 63-fold vs PI3Kγ[6] |
| M3814 (Nedisertib) | Inhibition of DNA-PKcs | Not specified | 46 nM[7] | Selective (quantitative data not available)[11][12] |
| NU7441 | Inhibition of DNA-PK activity | K562 | ~300 nM[13] | ~23-fold vs PI3K (IC50 = 7 µM)[13][14] |
| VX-984 (M9831) | Inhibition of radiation-induced DNA-PKcs phosphorylation | U251, NSC11 | Effective at 250-500 nM[15][16] | Selective (quantitative data not available)[9][16][17] |
Signaling Pathway and Experimental Workflows
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
DNA-PK plays a central role in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the DNA-PK catalytic subunit (DNA-PKcs). This forms the active DNA-PK holoenzyme, which in turn recruits and phosphorylates downstream targets to facilitate DNA end processing and ligation. DNA-PK inhibitors competitively bind to the ATP-binding pocket of DNA-PKcs, preventing its kinase activity and halting the repair process.
Caption: DNA-PK's role in the NHEJ pathway and the action of its inhibitors.
Experimental Workflow: Biochemical IC50 Determination
The biochemical potency of a DNA-PK inhibitor is typically determined using an in vitro kinase assay. This involves measuring the enzymatic activity of purified DNA-PK in the presence of varying concentrations of the inhibitor.
Caption: Workflow for determining the biochemical IC50 of DNA-PK inhibitors.
Experimental Workflow: Western Blot for Cellular DNA-PK Autophosphorylation
To assess the cellular activity of a DNA-PK inhibitor, a common method is to measure the inhibition of DNA-PKcs autophosphorylation at Serine 2056 (p-DNA-PKcs S2056) in response to DNA damage.
Caption: Workflow for assessing cellular DNA-PK inhibition via Western blot.
Detailed Experimental Protocols
Biochemical IC50 Determination via Kinase Assay
-
Reagents and Setup:
-
Purified human DNA-PK enzyme.
-
DNA-PK peptide substrate (e.g., a p53-derived peptide).
-
Linearized double-stranded DNA (activator).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
ATP.
-
DNA-PK inhibitor stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the DNA-PK inhibitor in assay buffer.
-
Add the DNA-PK enzyme, peptide substrate, and dsDNA to the wells of the assay plate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot for p-DNA-PKcs (S2056)
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the DNA-PK inhibitor for 1-2 hours.
-
Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 5-10 Gy).
-
Incubate the cells for a short period (e.g., 30-60 minutes) to allow for DNA-PK activation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-DNA-PKcs (S2056) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody for total DNA-PKcs or a loading control (e.g., β-actin) for normalization.
-
Cell Viability (MTT) Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the DNA-PK inhibitor, alone or in combination with a DNA-damaging agent.
-
Include a vehicle control (DMSO) and a no-cell control.
-
-
MTT Assay:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 for cytotoxicity.
-
Conclusion
This comparative guide provides a quantitative and methodological overview of this compound in relation to other key DNA-PK inhibitors. Based on available biochemical data, this compound is a potent inhibitor of DNA-PK. For a more comprehensive evaluation, further studies are needed to determine its cellular activity and selectivity profile in direct comparison with other inhibitors under identical experimental conditions. The provided experimental protocols offer a framework for conducting such comparative studies.
References
- 1. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Nedisertib (M3814, MSC2490484A) | inhibitor/agonist | CAS 1637542-33-6 | Buy Nedisertib (M3814, MSC2490484A) from Supplier InvivoChem [invivochem.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 13. researchgate.net [researchgate.net]
- 14. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. VX-984 is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of DNA-PK-IN-14: A Comparative Analysis with Leading DNA-PK Inhibitors
For researchers, scientists, and drug development professionals, the precise validation of a targeted inhibitor's specificity is paramount. This guide provides an objective comparison of the novel DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-14, with other prominent alternatives, M3814 (Nedisertib) and AZD7648. The information herein is supported by experimental data to facilitate an informed assessment of its potential in therapeutic applications.
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Its inhibition is a promising strategy to sensitize cancer cells to DNA-damaging therapies such as radiation. This guide delves into the specificity and performance of this compound, a potent and selective DNA-PK inhibitor, by comparing its biochemical and cellular activities with the well-characterized inhibitors M3814 and AZD7648.
At a Glance: Potency and Selectivity of DNA-PK Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound, M3814, and AZD7648 against DNA-PK and other related kinases from the PI3K-like kinase (PIKK) family.
| Inhibitor | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) | ATM IC50 (nM) | ATR IC50 (nM) | Selectivity over PI3Kα | Selectivity over mTOR |
| This compound | 7.95 | >2,000 | >10,000 | - | - | >251-fold | >1257-fold |
| M3814 (Nedisertib) | <3 | 2,800 | 1,400 | >10,000 | >10,000 | >933-fold | >467-fold |
| AZD7648 | 0.6 | >10,000 | >10,000 | >10,000 | >10,000 | >16,667-fold | >16,667-fold |
Note: IC50 values are sourced from biochemical assays. "-" indicates data not available in the reviewed literature.
Cellular Activity: Inhibition of DNA-PK and Radiosensitization
This table presents the cellular activity of the inhibitors, focusing on their ability to inhibit the autophosphorylation of DNA-PK at serine 2056 (a marker of target engagement in cells) and their efficacy in sensitizing cancer cells to ionizing radiation (IR).
| Inhibitor | Cell Line | p-DNA-PKcs (S2056) IC50 (nM) | Radiosensitization Enhancement |
| This compound | HCT116 | - | Potent radiosensitization observed |
| M3814 (Nedisertib) | HCT-116 | ~100 | Significant radiosensitization |
| AZD7648 | A549 | 91 | Potent radiosensitization |
Note: Radiosensitization is a qualitative summary. Specific dose enhancement factors can be found in the cited literature.
Visualizing the Science
To better understand the biological context and experimental approaches, the following diagrams were generated using the Graphviz (DOT language).
Detailed Experimental Protocols
DNA-PK HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This biochemical assay quantitatively measures the inhibitory activity of compounds against DNA-PK.
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by DNA-PK. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-XL665, leading to a FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing DNA-PK enzyme, the biotinylated substrate peptide, and calf thymus DNA in kinase assay buffer.
-
Add serial dilutions of the test inhibitor (this compound, M3814, or AZD7648) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/620) and plot against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Phospho-DNA-PKcs (Ser2056)
This cellular assay assesses the ability of the inhibitor to engage and inhibit DNA-PK within cancer cells.
-
Principle: Western blotting is used to detect the levels of phosphorylated DNA-PKcs at serine 2056, a key autophosphorylation site indicative of its activation, in inhibitor-treated cells.
-
Protocol:
-
Seed cancer cells (e.g., A549 or HCT116) in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the DNA-PK inhibitor for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5-10 Gy).
-
After a short incubation period (e.g., 1 hour), harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE on a low-percentage polyacrylamide gel (due to the large size of DNA-PKcs).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Normalize the phospho-DNA-PKcs signal to total DNA-PKcs or a loading control (e.g., β-actin) to determine the concentration-dependent inhibition and calculate the cellular IC50.
-
Clonogenic Survival Assay
This in vitro assay is the gold standard for measuring the ability of a compound to sensitize cancer cells to radiation.
-
Principle: The assay determines the ability of single cells to proliferate and form colonies after treatment with an inhibitor and radiation. A reduction in colony formation in the combination treatment group compared to radiation alone indicates radiosensitization.
-
Protocol:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Plate a known number of cells into multi-well plates. The number of cells plated is adjusted based on the expected toxicity of the radiation dose to ensure a countable number of colonies.
-
Allow the cells to attach for several hours.
-
Treat the cells with the DNA-PK inhibitor at a fixed concentration.
-
After a pre-incubation period (e.g., 1 hour), irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count the colonies (defined as consisting of at least 50 cells).
-
Calculate the surviving fraction for each treatment condition and plot the data to generate radiation survival curves.
-
The dose enhancement factor (DEF) can be calculated to quantify the extent of radiosensitization.
-
Conclusion
This compound emerges as a potent inhibitor of DNA-PK with high selectivity against the closely related PI3K and mTOR kinases. Its ability to sensitize cancer cells to radiation, comparable to the established inhibitors M3814 and AZD7648, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The detailed experimental protocols provided in this guide offer a framework for the independent validation and further characterization of this compound and other novel DNA-PK inhibitors. This comparative analysis provides a solid foundation for researchers to assess the specificity and utility of this compound in the context of DNA damage response and cancer therapy.
Unveiling the Selectivity of DNA-PK-IN-14: A Comparative Analysis Against PI3K/mTOR
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a detailed comparison of the investigational DNA-PK inhibitor, DNA-PK-IN-14, and its cross-reactivity with the structurally related PI3K/mTOR kinases.
This compound, also identified as compound 78 in a recent publication by Cho et al. in the Journal of Medicinal Chemistry (2024), has emerged as a potent inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5][6][7] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. Its inhibition is a promising strategy for sensitizing cancer cells to radiation and certain chemotherapies. However, due to the high degree of homology within the ATP-binding site of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, to which DNA-PK, PI3K, and mTOR belong, the potential for cross-reactivity is a significant consideration.
This guide presents a quantitative analysis of the selectivity of this compound, supported by detailed experimental protocols and visual diagrams of the relevant signaling pathways and experimental workflows.
Comparative Inhibitory Activity of this compound
Biochemical assays reveal that this compound is a highly potent inhibitor of DNA-PK with an IC50 value in the low nanomolar range. Notably, the inhibitor demonstrates excellent selectivity against the PI3Kα isoform and the mTOR kinase. The following table summarizes the inhibitory concentrations (IC50) of this compound against these key kinases.
| Kinase Target | This compound (Compound 78) IC50 (nM) |
| DNA-PK | 7.95 |
| PI3Kα | >10,000 |
| mTOR | >10,000 |
Data sourced from Cho R Hong, et al. J Med Chem. 2024 Jul 25;67(14):12366-12385.[1][2][3][4][5][6][7]
The data clearly indicates a significant selectivity window for this compound, with over 1250-fold selectivity for DNA-PK over both PI3Kα and mTOR. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects related to the inhibition of the PI3K/mTOR signaling pathway, which is vital for normal cellular functions such as growth, proliferation, and metabolism.
Signaling Pathway Overview
To visualize the interplay between DNA-PK and the PI3K/mTOR pathways and the specific point of action for this compound, the following signaling diagram is provided.
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound was performed using established biochemical kinase assays. The following is a summary of the methodologies employed.
DNA-PK Kinase Assay
The inhibitory activity against DNA-PK was determined using a radiometric assay that measures the incorporation of radioactive phosphate (B84403) into a specific substrate.
-
Reaction Mixture Preparation: A reaction buffer containing ATP (with [γ-³²P]ATP), a specific DNA-PK peptide substrate, and purified human DNA-PK enzyme was prepared.
-
Inhibitor Addition: this compound was serially diluted and added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction was initiated by the addition of the enzyme and incubated at 30°C for a specified time.
-
Termination and Detection: The reaction was stopped, and the phosphorylated substrate was separated from the free [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
IC50 Determination: The concentration of this compound that inhibited 50% of the kinase activity (IC50) was determined by fitting the data to a dose-response curve.
PI3Kα and mTOR Kinase Assays
The selectivity of this compound was assessed against PI3Kα and mTOR using similar in vitro kinase assays, with modifications to the specific enzymes, substrates, and reaction conditions.
-
Enzyme and Substrate: Purified recombinant human PI3Kα or mTOR enzymes were used with their respective specific lipid (for PI3Kα) or protein (for mTOR) substrates.
-
Assay Format: A common method for PI3K assays is an ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction. For mTOR, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is often employed.
-
Inhibitor Testing: this compound was tested at a range of concentrations to determine its effect on PI3Kα and mTOR activity.
-
Data Analysis: The IC50 values were calculated as described for the DNA-PK assay. The high IC50 values (>10,000 nM) indicate minimal inhibition at the tested concentrations.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, as depicted in the diagram below.
Conclusion
The available data strongly supports that this compound is a highly potent and selective inhibitor of DNA-PK. Its minimal activity against PI3Kα and mTOR at concentrations that potently inhibit DNA-PK suggests a favorable therapeutic window and a reduced likelihood of off-target effects associated with the PI3K/mTOR signaling cascade. This high selectivity makes this compound a valuable tool for further investigation into the role of DNA-PK in DNA repair and as a potential candidate for combination cancer therapies. Further studies, including comprehensive kinome-wide scanning and cellular assays, will provide a more complete picture of its selectivity profile and biological activity.
References
- 1. Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Pseudo‐Natural Product Aurora Kinase Inhibitor Chemotype through Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of DNA-PK Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) has emerged as a critical target in oncology. As a key player in the non-homologous end joining (NHEJ) pathway, it is integral to the repair of DNA double-strand breaks (DSBs). In many cancers, upregulation of DNA-PK activity contributes to resistance against DNA-damaging therapies such as radiation and chemotherapy.[1][2] Inhibition of DNA-PK is therefore a promising strategy to enhance the efficacy of existing cancer treatments.
This guide provides a comparative overview of the efficacy of several prominent DNA-PK inhibitors across a range of cancer cell lines. While direct comparative data for "DNA-PK-IN-14" is not available in the public domain, this guide focuses on well-characterized inhibitors including NU7441 , M3814 (Peposertib) , AZD7648 , and CC-115 , providing a valuable resource for selecting the appropriate compound for research and development.
Quantitative Data Summary: Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for several DNA-PK inhibitors in various cancer cell lines. It is important to note that experimental conditions can influence IC50 values, and these tables are intended for comparative purposes.
Table 1: IC50 Values of DNA-PK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Histotype | IC50 (µM) | Reference |
| NU7441 | A549 | Non-Small Cell Lung Carcinoma | 0.8 | [3] |
| M059-Fus-1 (DNA-PK proficient) | Glioblastoma | 0.3 | [4] | |
| Chronic Lymphocytic Leukemia (in-cell) | Leukemia | 0.3 | [5] | |
| AZD7648 | A549 (in-cell pDNA-PK) | Non-Small Cell Lung Carcinoma | 0.092 | [6] |
| FaDu (in combination with etoposide) | Head and Neck Carcinoma | < 1 | [7] | |
| HCT-116 (in combination with etoposide) | Colorectal Carcinoma | < 1 | [7] | |
| SiHa (in combination with etoposide) | Cervical Cancer | < 1 | [7] | |
| M3814 (Peposertib) | Molm-13 (in combination with daunorubicin) | Acute Myeloid Leukemia | ~0.3 (pre-treatment) | [8] |
| MV4-11 (in combination with daunorubicin) | Acute Myeloid Leukemia | ~0.3 (pre-treatment) | [8] | |
| CC-115 | HSC4 | Head and Neck Squamous Cell Carcinoma | 4.8 | [9] |
| CAL33 | Head and Neck Squamous Cell Carcinoma | 2.6 | [9] | |
| CLL (induces cell death) | Chronic Lymphocytic Leukemia | 0.51 | [10] |
Table 2: Biochemical IC50 Values of DNA-PK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| NU7441 | DNA-PK | 14 | [11] |
| AZD7648 | DNA-PK | 0.6 | [6] |
| CC-115 | DNA-PK | 13 | [10] |
| mTOR | 21 | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to design effective experiments, it is crucial to visualize the relevant biological pathways and experimental procedures.
Caption: DNA-PK's role in the NHEJ pathway and the point of inhibitor intervention.
Caption: A general workflow for assessing the efficacy of DNA-PK inhibitors in vitro.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a DNA-PK inhibitor on cell viability.[1][12][13][14][15]
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
DNA-PK inhibitor (and/or other cytotoxic agents)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Treat cells with various concentrations of the DNA-PK inhibitor, alone or in combination with a DNA-damaging agent. Include untreated and vehicle-treated controls.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis by flow cytometry.[16][17][18]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with the DNA-PK inhibitor and/or other agents for the desired time.
-
Harvest cells (including any floating cells) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
Western Blot for DNA Damage Markers (p-DNA-PKcs and γH2AX)
This protocol is for detecting the phosphorylation of DNA-PKcs (a marker of its activation) and H2AX (a marker of DNA double-strand breaks).
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (low percentage, e.g., 6% for large proteins like DNA-PKcs)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-DNA-PKcs S2056, anti-γH2AX, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
After treatment, lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE. For DNA-PKcs (~469 kDa), a low percentage gel and longer transfer time are recommended.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
A Preclinical Head-to-Head: A Comparative Guide to DNA-PK Inhibitors NU7441 and M3814 (Peposertib)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors: NU7441 and M3814 (Peposertib). This analysis is based on available experimental data to inform on their potential as anti-cancer agents.
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancers, elevated DNA-PK activity contributes to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[2] Consequently, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments.[2] This guide focuses on a comparative analysis of two key preclinical DNA-PK inhibitors, NU7441 and M3814.
At a Glance: Key Quantitative Data
| Inhibitor | Reported IC50 (DNA-PK) | Selectivity Notes | Key In Vitro Efficacy | Key In Vivo Efficacy |
| NU7441 | 14 nM[3][4] | Highly selective for DNA-PK over other kinases like mTOR, PI 3-K, ATM, and ATR.[3][4] | Potentiates the effects of doxorubicin (B1662922) and etoposide (B1684455) in vitro.[4] | Enhances the in vivo efficacy of etoposide.[4] |
| M3814 (Peposertib) | 0.6 nM (at 10 µM ATP)[5] | Potent and selective DNA-PK inhibitor.[5][6] | Sensitizes multiple cancer cell lines to ionizing radiation (IR) and DSB-inducing agents.[5][6] | In combination with a fractionated radiation schedule, led to complete tumor regression in two xenograft models.[5][6] |
Delving into the Data: A Closer Look at Preclinical Performance
Biochemical Potency and Selectivity
Both NU7441 and M3814 are potent inhibitors of DNA-PK. M3814 has a reported IC50 of 0.6 nM at an ATP concentration of 10 µM, suggesting it is a highly potent, ATP-competitive inhibitor.[5] NU7441 also demonstrates strong potency with a reported IC50 of 14 nM.[3][4] Both inhibitors exhibit good selectivity for DNA-PK over other related kinases, which is a crucial attribute for minimizing off-target effects.
In Vitro Studies: Cellular Response to DNA Damage
In preclinical cell-based assays, both inhibitors have shown the ability to sensitize cancer cells to DNA-damaging agents.
-
NU7441 has been demonstrated to enhance the cytotoxicity of etoposide and doxorubicin in various cancer cell lines, including those from colon and breast cancer.[1][7] Studies have shown that NU7441 retards the repair of DNA DSBs, as evidenced by the persistence of γH2AX foci, a marker of DNA damage.[1] It also leads to an accumulation of cells in the G2/M phase of the cell cycle following DNA damage.[1]
-
M3814 has shown potent sensitization of multiple cancer cell lines to ionizing radiation.[5][6] Treatment with M3814 in combination with radiation leads to a significant reduction in tumor burden in xenograft models of cervical cancer, which correlates with higher levels of γ-H2AX in tumor cells.[8] Similar to NU7441, M3814 also leads to an increased number of persistent DSBs.[6] In some cell lines, M3814 in combination with DNA damaging agents has been shown to induce a p53-dependent accelerated senescence response.[9]
In Vivo Studies: Tumor Growth Inhibition
In animal models, both inhibitors have demonstrated the ability to enhance the efficacy of standard cancer therapies.
-
NU7441 , when administered to mice with SW620 xenografts, was able to maintain concentrations in the tumor necessary for chemopotentiation for at least 4 hours at non-toxic doses.[1] It significantly increased the tumor growth delay induced by etoposide by two-fold without a notable increase in toxicity.[1]
-
M3814 has undergone extensive in vivo testing. Oral administration of M3814 in combination with a clinically relevant fractionated radiation schedule resulted in complete and durable tumor regression in xenograft models of human head and neck, and non-small cell lung cancer.[5][10] It has also shown efficacy in combination with chemotherapy in non-small cell lung cancer xenograft models.[9] In a cervical cancer xenograft model, the combination of M3814 and radiation led to a consistent and significant reduction in tumor burden.[8]
Experimental Methodologies: A Guide to Key Assays
To aid in the replication and further investigation of the properties of these inhibitors, detailed protocols for key experiments are outlined below.
DNA-PK Signaling Pathway and Inhibition
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the mechanism of its inhibition.
Experimental Workflow for In Vivo Xenograft Studies
This diagram outlines a typical workflow for assessing the in vivo efficacy of DNA-PK inhibitors in combination with radiotherapy.
Detailed Experimental Protocols
This assay is the gold standard for determining the cytotoxic effects of treatments on single cells.
-
Cell Seeding: Plate cells at various densities (e.g., 200 to 12,800 cells per well) in 6-well plates and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with the DNA-PK inhibitor (e.g., NU7441 or M3814) for a specified period (e.g., 1 hour) before exposing them to ionizing radiation (0-8 Gy) or chemotherapeutic agents.[11]
-
Incubation: After treatment, incubate the cells for 10-14 days to allow for colony formation.[12]
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
This immunofluorescence-based assay is used to quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the inhibitor and/or DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.3% Triton X-100.[13]
-
Immunostaining: Block non-specific binding with 5% BSA, then incubate with a primary antibody against γH2AX overnight at 4°C.[13] Follow this with incubation with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using software such as Fiji.[13]
This technique is used to measure the inhibition of DNA-PK activity by assessing its autophosphorylation status.
-
Sample Preparation: Treat cells with the inhibitor and/or a DNA-damaging agent. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per sample on a low-percentage (e.g., 6%) SDS-polyacrylamide gel to resolve the large DNA-PKcs protein (~469 kDa).[14] Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST.[15] Incubate with a primary antibody specific for phosphorylated DNA-PKcs (e.g., at Ser2056).[14] After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL reagent and an imaging system.[14] Normalize the phosphorylated DNA-PKcs signal to the total DNA-PKcs or a loading control like β-actin.
Conclusion
Both NU7441 and M3814 (Peposertib) are potent and selective inhibitors of DNA-PK with significant preclinical activity. M3814 appears to have a lower IC50 value and has been more extensively characterized in a wider range of in vivo models, ultimately progressing into clinical trials.[6][16] NU7441 has also demonstrated strong proof-of-principle for the therapeutic potential of DNA-PK inhibition.[1] The choice between these or other DNA-PK inhibitors for further research and development will depend on a variety of factors including their specific pharmacokinetic and pharmacodynamic properties, as well as their performance in specific cancer contexts. The experimental protocols provided in this guide offer a framework for the continued evaluation of these and other novel DNA-PK inhibitors.
References
- 1. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin | Semantic Scholar [semanticscholar.org]
- 8. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of DNA-PK Inhibitors: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Its central role in DNA repair has made it a key target in oncology, with inhibitors being developed to sensitize cancer cells to radiotherapy and chemotherapy.[3][4] This guide provides an objective, data-driven comparison of several prominent DNA-PK inhibitors, focusing on their in vitro performance characteristics to aid researchers in selecting the most suitable compounds for their studies.
Quantitative Data Summary: Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50), which measures its potency against the intended target. Selectivity, or the inhibitor's potency against other kinases, is also crucial for minimizing off-target effects. The following table summarizes the in vitro IC50 values for a range of DNA-PK inhibitors against DNA-PK and other related kinases from the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR, as well as PI3Ks themselves.[3]
| Compound | Alternative Name(s) | DNA-PK IC50 (nM) | Selectivity Profile (IC50 in nM) |
| AZD7648 | 0.6[5][6] | Highly selective (>100-fold against 396 other kinases)[5] | |
| Nedisertib | M3814, Peposertib | < 3[5][6] | Highly selective[5] |
| PIK-75 | 2[6] | p110α: 5.8, p110γ: 76, p110β: 1300[6] | |
| NU5455 | 8.2[7] | 228-fold selective vs. PI3Kα; >1200-fold vs. ATM/ATR[7] | |
| KU-0060648 | 8.6[5][6] | Dual Inhibitor: PI3Kβ: 0.5, PI3Kδ: 0.1, PI3Kα: 4[5][6] | |
| SF2523 | 9[5] | Multi-targeted: PI3Kα: 34, PI3Kγ: 158, BRD4: 241, mTOR: 280[5] | |
| DNA-PK-IN-9 | Compound YK6 | 10.47[8][9] | Data not widely available. |
| CC-115 | 13[5][6] | Dual Inhibitor: mTOR: 21[5][6] | |
| NU7441 | KU-57788 | 14[5][8] | mTOR: 1700, PI3K: 5000[5] |
| LTURM34 | 34[5][6] | 170-fold more selective for DNA-PK over PI3K[5][6] | |
| PP121 | 60[5] | Multi-targeted: PDGFR: 2, Hck: 8, mTOR: 10, VEGFR2: 12[5] | |
| Wortmannin | 16[5] | Non-selective: PI3K: 3, ATM: 150[5] | |
| NU7026 | 230[4][5] | PI3K: 13000; ATM/ATR: >100000[4] | |
| Compound 401 | 280[5][6] | mTOR: 5300; No inhibition of p110α PI3K (>100000)[5] | |
| LY294002 | 1400[4] | Non-selective PI3K inhibitor[4] |
Signaling Pathway and Experimental Workflows
To understand how these inhibitors function, it is essential to visualize the DNA-PK signaling cascade and the experimental methods used to measure their activity.
DNA-PK in Non-Homologous End Joining (NHEJ)
DNA-PK is a holoenzyme composed of a large catalytic subunit, DNA-PKcs, and the Ku70/Ku80 heterodimer.[10] In the event of a DNA double-strand break, the Ku heterodimer rapidly binds to the broken DNA ends.[1][2] This complex then recruits DNA-PKcs, leading to the activation of its kinase activity.[10] Activated DNA-PKcs phosphorylates itself and a host of downstream targets to facilitate the ligation of the break, ultimately restoring DNA integrity.[2]
Caption: The DNA-PK signaling cascade in the Non-Homologous End Joining (NHEJ) pathway.
Key Experimental Protocols
The following sections detail the methodologies for crucial in vitro assays used to characterize and compare DNA-PK inhibitors.
In Vitro DNA-PK Kinase Assay
This biochemical assay directly measures the catalytic activity of purified DNA-PK enzyme and its inhibition by a test compound.
Caption: General workflow for an in vitro DNA-PK kinase assay to determine inhibitor IC50.
Detailed Protocol:
-
Assay Buffer Preparation : Prepare a buffer suitable for DNA-PK activity, typically containing 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.[11]
-
Reagent Preparation : In a 96-well plate, add the purified DNA-PK enzyme, a suitable peptide substrate (e.g., derived from p53), and a DNA activator such as linear double-stranded DNA.[9][11]
-
Inhibitor Addition : Add the DNA-PK inhibitor in a series of dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation : Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should be optimized, often near its Km value, to ensure assay sensitivity.[11]
-
Incubation : Allow the reaction to proceed for a set time, for example, 60 minutes at room temperature.[9]
-
Signal Detection : Stop the reaction and measure the output. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced as a measure of kinase activity. Luminescence is read using a plate reader.[9]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[12]
Cellular DNA-PK Autophosphorylation Assay
This cell-based assay measures an inhibitor's ability to block DNA-PK activity inside the cell by quantifying the autophosphorylation of a key site on DNA-PKcs, serine 2056 (pS2056), following the induction of DNA damage.[12]
Caption: Workflow for a cell-based assay measuring inhibition of DNA-PKcs autophosphorylation.
Detailed Protocol:
-
Cell Culture : Plate a suitable cancer cell line (e.g., A549) and allow the cells to adhere overnight.[12]
-
Inhibitor Treatment : Treat the cells with a range of concentrations of the DNA-PK inhibitor for a predetermined duration.
-
DNA Damage Induction : Induce DNA double-strand breaks by exposing the cells to a controlled dose of ionizing radiation (e.g., 10 Gy).[7][12]
-
Cell Lysis : After a short recovery period, wash the cells with PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Western Blotting : Separate the protein lysates via SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for phosphorylated DNA-PKcs (pS2056). Subsequently, probe with an antibody for total DNA-PKcs or a loading control (e.g., GAPDH) for normalization.[12]
-
Quantification and Analysis : Quantify the band intensities for pS2056 and the loading control. Normalize the phospho-protein signal and plot the inhibition versus inhibitor concentration to determine the cellular IC50.[12]
Conclusion
The landscape of DNA-PK inhibitors is diverse, ranging from highly potent and selective compounds like AZD7648 and Nedisertib to dual-target and multi-targeted agents such as CC-115 and KU-0060648.[5] While biochemical IC50 values provide a primary measure of potency, cellular assays are essential to confirm on-target activity within a biological context. For researchers, the choice of inhibitor depends on the experimental goals. Highly selective inhibitors like NU7441 or AZD7648 are ideal for specifically interrogating the function of DNA-PK, whereas dual inhibitors may be useful for exploring synergistic effects of blocking multiple pathways.[8][12] This guide provides the foundational data and methodologies to make an informed decision for future in vitro studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synergistic Effects of DNA-PK and PARP Inhibitors in Cancer Therapy
To the Esteemed Research Community,
This guide provides a comparative analysis of the synergistic effects observed when combining DNA-dependent protein kinase (DNA-PK) inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors. Initial searches for a specific compound labeled "DNA-PK-IN-14" did not yield results in published scientific literature, suggesting it may be an internal designation or not widely documented. Therefore, this guide focuses on well-characterized, publicly cited DNA-PK inhibitors such as Peposertib (M3814) , AZD7648 , and Nedisertib (B609519) , comparing their synergistic anti-cancer activities in combination with various PARP inhibitors.
The central therapeutic hypothesis is that dual inhibition of DNA-PK and PARP can induce "synthetic lethality." Cancers with deficiencies in one DNA repair pathway, such as Homologous Recombination (HR), often become heavily reliant on other repair mechanisms. PARP inhibitors exploit this by blocking single-strand break (SSB) repair, leading to the accumulation of double-strand breaks (DSBs) during replication. In HR-deficient cells (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. However, the cell can still attempt to repair these breaks using the error-prone Non-Homologous End Joining (NHEJ) pathway, which is mediated by DNA-PK. By co-administering a DNA-PK inhibitor, this final repair option is blocked, leading to a catastrophic level of genomic instability and a potent synergistic or additive anti-tumor effect.[1][2]
Quantitative Data Summary: In Vitro & In Vivo Synergy
The following tables summarize key experimental data from preclinical studies, highlighting the enhanced efficacy of combining DNA-PK and PARP inhibitors across various cancer models.
Table 1: Synergistic Effects on Cell Proliferation and Viability
| Cancer Model | DNA-PK Inhibitor | PARP Inhibitor | Key Findings & Quantitative Data | Reference |
| BRCA1/2 KO Prostate Cancer (LNCaP cells) | Nedisertib | Talazoparib | Significant decrease in cell proliferation. Additive effects observed exclusively in BRCA knockout cells after 48h treatment. | [1][3][4] |
| ATM-deficient Head & Neck Cancer (FaDu ATM KO cells) | AZD7648 | Olaparib (B1684210) | Combination treatment for 10-12 days led to >20% greater cell growth inhibition compared to monotherapies. | [5][6] |
| Head & Neck Squamous Cell Carcinoma (SCC1, SCC6 cells) | NU7441 | Olaparib | Combination significantly decreased proliferation by 61-78% compared to no reduction with single agents. Adding radiation further decreased proliferation by 91-92%. | [7][8][9] |
| ATM-deficient Pancreatic Ductal Adenocarcinoma (PDAC) | Generic DNA-PKi | Olaparib | Synergistic interaction allowed for a 5 to 10-fold dose reduction of each agent compared to single-drug treatment to achieve similar effects. | [10] |
Table 2: Enhancement of DNA Damage and Apoptosis
| Cancer Model | DNA-PK Inhibitor | PARP Inhibitor | Key Findings & Quantitative Data | Reference |
| BRCA1/2 KO Prostate Cancer (LNCaP cells) | Nedisertib (1000 nM) | Talazoparib (8 nM) | Combination treatment for 48h led to significantly more prevalent DNA DSBs (quantified by 53BP1 foci) and higher rates of necrosis in BRCA KO cells. | [1][3] |
| ATM-deficient Cells | AZD7648 | Olaparib | The combination increases genomic instability, resulting in apoptosis. | [11][12] |
| Head & Neck Squamous Cell Carcinoma (UM-SCC1, UM-SCC6 cells) | NU7441 (1 µM) | Olaparib (3 µM) | Combination treatment followed by radiation (2 Gy) significantly increased Annexin V positivity (apoptosis) at 24h and 48h post-treatment compared to single agents. | [8] |
| Cervical Cancer Xenograft (HeLa cells) | Peposertib (M3814) | (Combined with Radiation) | Combination with radiation led to a significant reduction in tumor burden, correlating with higher levels of γ-H2AX (a DSB marker). | [13] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action and a typical workflow for evaluating the synergy between these inhibitors.
Caption: Dual inhibition of PARP and DNA-PK blocks two critical DNA repair pathways.
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Caption: The logical basis for synthetic lethality with dual PARP/DNA-PK inhibition.
Detailed Experimental Protocols
Below are standardized methodologies for the key experiments cited in the comparison tables.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a dose-response matrix of the DNA-PK inhibitor and PARP inhibitor, both alone and in combination. Replace the culture medium with medium containing the drugs. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 to 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[1][3]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (in a volume equal to the culture medium volume). Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls. Calculate IC50 values for individual agents and analyze combination data using software like SynergyFinder or CompuSyn to determine synergy scores (e.g., Loewe additivity or Bliss independence models).[3]
Apoptosis Assay (e.g., Annexin V-FITC Flow Cytometry)
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitors (single agents and combination) at specified concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells from the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry analysis software.[3][4]
DNA Double-Strand Break (DSB) Quantification (Immunofluorescence for γH2AX or 53BP1)
This assay visualizes and quantifies DSBs by staining for proteins that form foci at the damage sites.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with inhibitors as required for the experiment (e.g., 8 nM talazoparib, 1000 nM nedisertib for 48 hours).[1]
-
Fixation and Permeabilization: After treatment, wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with a solution like 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a DSB marker (e.g., anti-γH2AX or anti-53BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells again. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct fluorescent foci per nucleus using imaging software (e.g., ImageJ). An increase in the average number of foci per cell indicates increased DNA damage.[1][3]
References
- 1. Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Combined DNA-PK and PARP Inhibition as a Therapeutic Strategy in BRCA-Mutated Prostate Cancer: An in Vitro Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gut.bmj.com [gut.bmj.com]
- 11. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer | Semantic Scholar [semanticscholar.org]
Confirming On-Target Activity of DNA-PK-IN-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target activity of the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-14. Due to the limited publicly available data specifically for this compound, this document outlines key experimental approaches and provides comparative data from well-characterized DNA-PK inhibitors to serve as benchmarks for evaluation.
Introduction to DNA-PK Inhibition
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), cancer cells can be rendered more susceptible to DNA-damaging agents such as radiotherapy and certain chemotherapies, making DNA-PK an attractive therapeutic target in oncology.[1] Confirmation of on-target activity is a crucial step in the preclinical development of any new DNA-PK inhibitor.
Comparative Efficacy of DNA-PK Inhibitors
The potency of DNA-PK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following table summarizes the IC50 values for several known DNA-PK inhibitors, providing a benchmark for evaluating the potency of this compound.
| Inhibitor | Type | DNA-PK IC50 (nM) | Notes |
| NU7441 (KU-57788) | Selective DNA-PK inhibitor | 14 | Also inhibits PI3K and mTOR at higher concentrations.[2] |
| AZD7648 | Potent and selective DNA-PK inhibitor | 0.6 | Orally active and highly selective.[3][4] |
| M3814 (Nedisertib) | Selective DNA-PK inhibitor | <3 | Orally bioavailable. |
| DA-143 | Selective DNA-PK inhibitor | 2.5 | An analog of NU7441 with improved solubility.[5] |
| CC-115 | Dual DNA-PK/mTOR inhibitor | 13 | Inhibits both mTORC1 and mTORC2.[4] |
| PIK-75 | Dual DNA-PK/p110α inhibitor | 2 | Potently inhibits both DNA-PK and p110α.[6] |
| KU-0060648 | Dual DNA-PK/PI3K inhibitor | 8.6 | Also inhibits PI3Kα, β, and δ.[6] |
| Wortmannin | Non-selective PIKK inhibitor | 16 | Irreversibly inhibits DNA-PK and PI3K.[2][6] |
Experimental Protocols for On-Target Validation
To confirm that this compound exerts its effects through the direct inhibition of DNA-PK, a series of biochemical and cellular assays should be performed.
Biochemical Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of purified DNA-PK enzyme. The ADP-Glo™ Kinase Assay is a common method.[6][7]
Principle: This is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor indicates enzymatic inhibition.[7]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified human DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), activating DNA, and ATP in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[7]
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at room temperature for 60 minutes.[7]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP concentration. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Target Engagement: Western Blot for p-DNA-PKcs (S2056)
A key indicator of DNA-PK inhibition in a cellular context is the reduction of DNA-PKcs autophosphorylation at serine 2056 (S2056) in response to DNA damage.[8]
Principle: Upon DNA damage, DNA-PKcs is activated and autophosphorylates at S2056. A potent inhibitor will block this phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., A549, HCT116) and allow them to adhere. Pre-treat the cells with a dose range of this compound and a vehicle control for 1-2 hours.[1]
-
Induce DNA Damage: To enhance the p-DNA-PKcs signal, induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 10 µM etoposide) or ionizing radiation (e.g., 10 Gy) for one hour before harvesting.[8]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[8] The use of phosphatase inhibitors is crucial to preserve the phosphorylation state of proteins.[9]
-
Protein Quantification and Sample Preparation: Determine the protein concentration of the lysates. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[8]
-
SDS-PAGE and Western Blot:
-
Load 30-50 µg of protein per lane on an SDS-polyacrylamide gel.[8]
-
Transfer the separated proteins to a PVDF membrane. Due to the large size of DNA-PKcs (~460 kDa), an overnight wet transfer at 30V at 4°C is recommended.[8]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[8][9]
-
Incubate the membrane with a primary antibody against p-DNA-PKcs (S2056) (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis: Detect the chemiluminescent signal using a digital imaging system. Quantify band intensities and normalize the p-DNA-PKcs signal to the total DNA-PKcs signal to determine the relative level of phosphorylation.[8]
Cellular DNA Damage Response Assay: γH2AX Foci Formation
Inhibition of DNA-PK-mediated repair leads to the persistence of DNA double-strand breaks, which can be visualized by the formation of nuclear foci of phosphorylated histone H2AX (γH2AX).[10]
Principle: γH2AX is a marker for DNA double-strand breaks. In the presence of a DNA-damaging agent, a functional NHEJ pathway will repair these breaks, leading to a decrease in γH2AX foci over time. Inhibition of DNA-PK will impair this repair, resulting in a sustained high level of γH2AX foci.[10]
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound for the desired time, followed by the induction of DNA damage with ionizing radiation or a chemical agent.
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in inhibitor-treated cells indicates the inhibition of DNA repair.
Visualizing Pathways and Workflows
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates the DNA-PKcs catalytic subunit.[11][12] DNA-PKcs then phosphorylates itself and other downstream targets to facilitate DNA end processing and ligation.[11]
Caption: Simplified diagram of the DNA-PK signaling pathway in NHEJ and the inhibitory action of this compound.
Experimental Workflow for p-DNA-PKcs Western Blot
This diagram outlines the key steps for assessing the on-target activity of this compound in cells by measuring the inhibition of DNA-PKcs autophosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-PK | CymitQuimica [cymitquimica.com]
- 4. abmole.com [abmole.com]
- 5. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for DNA-PK-IN-14 Target Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DNA-PK-IN-14 with other DNA-dependent protein kinase (DNA-PK) inhibitors, focusing on target engagement verification using the Cellular Thermal Shift Assay (CETSA). We present available quantitative data, detailed experimental protocols, and visualizations to facilitate an objective evaluation of these compounds.
Understanding DNA-PK and its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] By inhibiting DNA-PK, cancer cells become more susceptible to DNA-damaging agents like radiation and certain chemotherapies, making it an attractive target in oncology. This compound is a potent and selective inhibitor of DNA-PK.[2]
Quantitative Comparison of DNA-PK Inhibitors
While direct comparative CETSA data for this compound is not extensively available in the public domain, a comparison of the biochemical potency (IC50 values) of several DNA-PK inhibitors provides valuable insights into their relative efficacy.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | DNA-PK | 7.95 [2] | A potent and selective DNA-PK inhibitor with oral activity.[2] |
| AZD7648 | DNA-PK | 0.6[1][3] | A highly potent and selective, orally bioavailable inhibitor of DNA-PK.[3] |
| M3814 (Nedisertib) | DNA-PK | < 3 | A potent and selective DNA-PK inhibitor. |
| NU7441 (KU-57788) | DNA-PK | 14[1] | A highly potent and selective inhibitor.[1] |
| CC-115 | DNA-PK, mTOR | 13 (for DNA-PK)[1] | A dual inhibitor of DNA-PK and mTOR.[1] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of its target by 50% in biochemical assays. Lower IC50 values indicate higher potency.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique that directly assesses the binding of a drug to its target protein within a cellular environment. The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) of the protein upon drug treatment is a direct indicator of target engagement.
Experimental Workflow
The general workflow for a CETSA experiment involves several key steps:
-
Cell Treatment: Intact cells are incubated with the test compound (e.g., this compound) or a vehicle control.
-
Thermal Challenge: The cell suspensions are heated across a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (DNA-PKcs) remaining at each temperature is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: The amount of soluble protein is plotted against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
CETSA experimental workflow for this compound target binding.
Detailed Experimental Protocol: CETSA for DNA-PKcs
This protocol provides a detailed methodology for performing a CETSA experiment to validate the target engagement of this compound with its target, the catalytic subunit of DNA-PK (DNA-PKcs).
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa, A549) to 70-80% confluency.
-
Harvest the cells and resuspend them in a fresh culture medium at a density of 2 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO. For a dose-response experiment, prepare serial dilutions of the inhibitor.
-
Treat the cell suspensions with the desired concentrations of this compound or a vehicle control (DMSO) and incubate for 1-2 hours at 37°C in a CO2 incubator to allow for compound uptake and target engagement.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point in the planned gradient (e.g., 40°C to 65°C in 2-3°C increments).
-
Include a non-heated control for each treatment condition.
-
Heat the samples in a thermocycler for a defined period, typically 3 minutes, at the respective temperatures.
-
Immediately after heating, cool the samples on ice.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Alternatively, perform three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Detection:
-
Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for DNA-PKcs.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
5. Data Analysis:
-
Quantify the band intensities for DNA-PKcs and the loading control for each sample.
-
Normalize the DNA-PKcs band intensity to the corresponding loading control intensity.
-
Plot the normalized DNA-PKcs signal as a function of temperature for both the vehicle-treated and this compound-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization of DNA-PKcs and confirms target engagement. The difference in the melting temperature (ΔTm) can be calculated.
-
For isothermal dose-response experiments, plot the normalized DNA-PKcs signal at a single, fixed temperature against the logarithm of the inhibitor concentration to determine the EC50 for target engagement.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
DNA-PK signaling pathway and the point of inhibition.
This guide provides a framework for evaluating the target engagement of this compound using the Cellular Thermal Shift Assay. While direct comparative CETSA data remains to be published, the provided biochemical potencies and detailed protocols offer a solid foundation for researchers to conduct their own comparative studies and further characterize this promising DNA-PK inhibitor.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for DNA-PK-IN-14
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like DNA-PK-IN-14, a DNA-dependent protein kinase inhibitor, is a critical component of laboratory safety and environmental stewardship.[1][2] Adherence to established protocols for hazardous waste management is essential to mitigate risks to both personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as regulations for chemical waste can vary.[1][3] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.[3] Appropriate Personal Protective Equipment (PPE) is mandatory to minimize any risk of exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes of solutions containing the inhibitor.[3] |
| Hand Protection | Double nitrile gloves. | Provides a robust barrier against skin contact with the potent compound.[3] |
| Body Protection | A fully buttoned laboratory coat. | Protects against spills on clothing and skin. |
| Respiratory | Work conducted in a certified chemical fume hood. | Minimizes the risk of inhaling the compound, especially in its powdered form.[3] |
Hazard Profile and Data Presentation
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active small molecule inhibitor necessitates that it be treated as hazardous waste. The following table summarizes the likely hazard classifications based on similar kinase inhibitors.
Table 2: Presumed Hazard Classification for this compound
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid all direct contact and handle only with appropriate PPE in a designated fume hood.[3] |
| Serious Health Hazard | Potential for organ damage through prolonged or repeated exposure. May have mutagenic, carcinogenic, or reproductive toxicity effects. | Review all available toxicological data and handle with the highest degree of caution to minimize exposure.[3] |
| Skin/Eye Irritant | May cause irritation upon contact with skin or eyes. | Wear safety goggles and gloves at all times. In case of contact, rinse the affected area thoroughly with water. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Do not allow the compound or its solutions to enter drains or waterways.[3] Dispose of as hazardous chemical waste. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat all related waste as hazardous.[2] This includes the pure compound, solutions, and any contaminated labware.
1. Waste Segregation: At the point of generation, meticulously segregate all waste contaminated with this compound from other waste streams such as regular trash or biohazardous materials.[1][3]
-
Solid Waste: All items that have come into direct contact with this compound, such as contaminated gloves, pipette tips, weigh boats, vials, and bench paper, must be collected as solid hazardous chemical waste.[1][3]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions (typically in DMSO), experimental buffers, and cell culture media, must be collected as liquid hazardous chemical waste.[3] Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should be collected in separate, appropriate containers.
-
Sharps Waste: Needles, syringes, or any other contaminated sharp objects should be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.
2. Containment and Labeling: Proper containment and labeling are crucial for safe storage and disposal.
-
Use robust, leak-proof containers that are chemically compatible with the waste being collected.[1]
-
Keep containers securely closed except when actively adding waste.[1]
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names of any other constituents (e.g., DMSO, methanol). The date of waste accumulation should also be recorded.
3. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to manage any potential leaks.
4. Disposal Request: Once a waste container is full or when the experiment is complete, arrange for its collection and disposal through your institution's EHS department or a licensed hazardous waste contractor.[1] Never attempt to dispose of this compound down the drain or in the regular trash.[1][3]
Experimental Protocols and Visualizations
No specific experimental protocols for the chemical deactivation of this compound prior to disposal are readily available. The standard and recommended procedure is the direct disposal of the active compound as hazardous waste.
To aid in the decision-making process for proper disposal, the following workflows have been diagrammed.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Caption: General workflow for compliant laboratory chemical waste disposal.
References
Personal protective equipment for handling DNA-PK-IN-14
For Research Use Only. Not for use in humans or animals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling DNA-PK-IN-14, based on guidelines for potent compounds.[2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2] The outer glove should be worn over the cuff of the lab coat. | Provides a robust barrier against skin contact and absorption.[4] Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[3] |
| Body Protection | A dedicated, disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs.[3][4] For high-potency handling, disposable coveralls are recommended.[3] | Protects skin and personal clothing from contamination with the potent compound.[4] |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes.[3] A full-face shield should be worn over the goggles for added protection, especially when handling powders.[3][4] | Protects against accidental splashes and aerosols, which can cause serious eye damage.[4] |
| Respiratory Protection | All handling of solid this compound must be performed in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure to minimize inhalation risk.[2][5] | Prevents the inhalation of airborne particles of the potent compound, which is a primary route of exposure. |
Operational and Disposal Plans
Strict adherence to operational and disposal protocols is critical for the safety of all laboratory personnel and to prevent environmental contamination.
Handling and Preparation:
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area to contain any potential contamination.
-
Weighing: Weighing of the solid compound should be done in a ventilated balance enclosure or glove box to minimize the generation of airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid splashing.[3] Keep containers covered as much as possible.[3]
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated with a suitable cleaning agent after use.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, tubes, and excess chemicals, must be segregated as hazardous chemical waste.[2]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all hazardous waste.[3]
-
Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[3] Do not dispose of this waste down the drain or in regular trash.[3]
Experimental Protocols
Reconstitution of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[2]
-
Perform all reconstitution procedures within a certified chemical fume hood.[2]
-
Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial using a calibrated pipette.
-
Cap the vial and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to three months, protected from light.[2]
Visual Guides
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency procedure for a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
